molecular formula C6H6Br2ClN B2735490 2-Bromo-5-(bromomethyl)pyridine hydrochloride CAS No. 1353945-06-8

2-Bromo-5-(bromomethyl)pyridine hydrochloride

Cat. No.: B2735490
CAS No.: 1353945-06-8
M. Wt: 287.38
InChI Key: VYZLFZHEKGTOFU-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C6H6Br2ClN and its molecular weight is 287.38. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(bromomethyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(bromomethyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-(bromomethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZLFZHEKGTOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of 2-Bromo-5-(bromomethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-5-(bromomethyl)pyridine hydrochloride (CAS: 1353945-06-8; Free base CAS: 101990-45-8) is a bifunctional pyridine building block critical to modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : it possesses a highly reactive electrophilic alkyl bromide at the C5 position and a stable, yet functionalizable, aryl bromide at the C2 position.

This duality allows researchers to sequentially construct complex heteroaromatic scaffolds. The C5-bromomethyl group serves as a "soft" handle for alkylation (SN2), while the C2-bromo group remains inert until activated for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This guide details the physicochemical properties, synthetic pathways, and reactivity logic required to utilize this compound effectively in drug discovery.

Molecular Architecture & Physicochemical Profile

The compound exists primarily in two forms: the free base and the hydrochloride salt. The salt form is preferred for long-term storage due to the stabilization of the pyridine nitrogen, preventing self-alkylation or degradation.

Structural Specifications
PropertyData
IUPAC Name 2-Bromo-5-(bromomethyl)pyridine hydrochloride
Common Name 6-Bromo-3-pyridylmethyl bromide HCl
CAS Number (Salt) 1353945-06-8
CAS Number (Free Base) 101990-45-8
Molecular Formula C₆H₅Br₂N[1][2][3][4][5] · HCl
Molecular Weight 287.38 g/mol (Salt) / 250.92 g/mol (Free Base)
SMILES C1=C(C=NC(=C1)Br)CBr.Cl
Appearance White to off-white crystalline solid
Melting Point 60–65 °C (Free Base); >150 °C (Salt, decomp.)
Solubility (Free Base) Soluble in DCM, EtOAc, THF, Chloroform
Solubility (Salt) Soluble in Water, Methanol, DMSO
Stability & Handling
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Lachrymator: The free base acts as a potent lachrymator (similar to benzyl bromide). All operations involving the free base must occur in a functioning fume hood.

  • Thermal Stability: The C-Br bond at the benzylic position is sensitive to light and heat. Store at 2–8 °C away from light to prevent homolytic cleavage and radical degradation.

Synthetic Routes & Manufacturing

The industrial preparation of 2-Bromo-5-(bromomethyl)pyridine relies on the radical bromination of the methyl precursor. This is a classic Wohl-Ziegler reaction .

Synthesis Protocol

Precursor: 2-Bromo-5-methylpyridine Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or 1,2-Dichloroethane (Solvent).[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-bromo-5-methylpyridine (1.0 eq) in anhydrous 1,2-dichloroethane (0.5 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq).

  • Initiation: Heat the mixture to reflux (approx. 85 °C). The reaction is initiated radically; a color change (often orange to pale yellow) indicates succinimide precipitation.

  • Monitoring: Monitor via TLC or LCMS. The reaction typically completes in 1–3 hours. Note: Over-reaction leads to the dibromomethyl impurity.

  • Workup: Cool to RT, filter off succinimide byproducts. Wash filtrate with water and brine.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Salt Formation: Dissolve the free base in diethyl ether and treat with 4M HCl in dioxane to precipitate the hydrochloride salt.

Synthetic Workflow Diagram

Synthesis Precursor 2-Bromo-5-methylpyridine Reagents NBS / AIBN Reflux Precursor->Reagents Initiation Intermediate Radical Intermediate (Benzylic Radical) Reagents->Intermediate Homolysis Product 2-Bromo-5-(bromomethyl)pyridine Intermediate->Product Bromine Transfer Salt HCl Salt Formation Product->Salt HCl/Dioxane

Caption: Radical bromination pathway transforming the methyl precursor into the active bromomethyl species.

Reactivity Landscape

The chemical power of this molecule lies in the differential reactivity of its two halide centers.

Site A: The Bromomethyl Group (C5 Position)[8]
  • Type: Primary Alkyl Halide (Benzylic-like).

  • Reactivity: High.

  • Mechanism: SN2 Nucleophilic Substitution.

  • Application: This is the "first-pass" attachment point. It reacts readily with amines, thiols, and alkoxides under mild basic conditions (e.g., K₂CO₃ in DMF).

  • Constraint: Strong bases can cause elimination to the unstable methide intermediate; non-nucleophilic bases (DIPEA) are preferred for amine couplings.

Site B: The Aryl Bromide (C2 Position)
  • Type: Heteroaryl Halide.

  • Reactivity: Low (requires activation).

  • Mechanism: Oxidative Addition (Pd⁰).

  • Application: This site survives the initial alkylation at Site A. It is subsequently used for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to build biaryl systems.

  • Electronic Effect: The adjacent pyridine nitrogen withdraws electron density, making this position slightly more reactive toward SNAr than a phenyl bromide, but Pd-catalysis remains the dominant method.

Reactivity Logic Diagram

Reactivity Core 2-Bromo-5-(bromomethyl)pyridine SiteA Site A: Bromomethyl (C5) (High Reactivity) Core->SiteA SiteB Site B: Aryl Bromide (C2) (Latent Reactivity) Core->SiteB Amination Amine Alkylation (S_N2) SiteA->Amination Primary Amines/K2CO3 Etherification Ether Synthesis (Williamson) SiteA->Etherification Phenols/NaH Suzuki Suzuki Coupling (Biaryl Formation) SiteB->Suzuki Pd(PPh3)4 / Boronic Acids Buchwald Buchwald-Hartwig (C-N Coupling) SiteB->Buchwald Pd(OAc)2 / Amines

Caption: Orthogonal reactivity map showing sequential functionalization capabilities.

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

This compound is a staple "linker" fragment. It allows the connection of a polar "head" group (via the bromomethyl) to a lipophilic "tail" (via the aryl bromide).

  • Example: Synthesis of CYP17 Inhibitors . The bromomethyl group is used to alkylate an imidazole ring, while the aryl bromide is coupled to a substituted phenyl ring. This creates the core pharmacophore for androgen biosynthesis inhibitors used in prostate cancer research [1].

  • Neuropathic Pain Ligands: Used to synthesize biaryl-ether derivatives where the pyridine ring acts as a bioisostere for a benzene ring, improving metabolic stability and solubility [2].

Library Synthesis Protocol
  • Step 1 (Scaffold Loading): React 2-Bromo-5-(bromomethyl)pyridine with a resin-bound amine or a core scaffold (e.g., piperazine).

  • Step 2 (Diversification): Perform parallel Suzuki couplings on the C2-bromide using a library of 96 different aryl boronic acids.

  • Result: Rapid generation of a focused library of 2-aryl-5-substituted pyridines.

References

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. Source: National Institutes of Health (PMC) URL:[Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Source: National Institutes of Health (PMC) URL:[Link]

Sources

molecular structure of 2-Bromo-5-(bromomethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthesis, and application of 2-Bromo-5-(bromomethyl)pyridine hydrochloride . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

Executive Summary

2-Bromo-5-(bromomethyl)pyridine hydrochloride (CAS: 1353945-06-8) is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a critical "linchpin" scaffold, offering two chemically distinct reaction sites: a highly reactive electrophilic benzylic bromide and a stable aryl bromide handle for downstream cross-coupling. The hydrochloride salt form is engineered to enhance shelf-life stability and crystallinity compared to its free base counterpart, which is prone to degradation and lachrymatory effects.

Part 1: Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position with a bromine atom and at the C5 position with a bromomethyl group. The hydrochloride salt involves the protonation of the pyridine nitrogen.

  • Core Scaffold: Pyridine (electron-deficient aromatic heterocycle).

  • C2-Bromine: Deactivates the ring further but provides a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Bromomethyl: A "benzylic-like" halide. The electron-deficient nature of the pyridine ring makes this position highly susceptible to nucleophilic attack (

    
    ) but less prone to 
    
    
    
    ionization compared to benzyl bromide.
  • HCl Salt Function: Protonation of the pyridine nitrogen (

    
     ~0.5-1.0 for 2-halopyridines) serves a dual purpose:
    
    • Prevention of Self-Alkylation: In the free base form, the pyridine nitrogen lone pair can intermolecularly attack the bromomethyl group of another molecule, leading to polymerization. Protonation blocks this pathway.

    • Crystallinity: The salt lattice energy significantly raises the melting point, reducing hygroscopicity and facilitating easier handling.

Key Physiochemical Data
PropertyValue / DescriptionNote
CAS (Salt) 1353945-06-8Distinct from Free Base (101990-45-8)
Formula

MW: 287.38 g/mol
Appearance White to off-white crystalline solidFree base is often a yellow oil/low-melting solid
Solubility DMSO, Methanol, Water (with decomposition)Avoid protic solvents for long-term storage
Reactivity Class Alkylating Agent / LachrymatorHandle in Fume Hood Only

Part 2: Synthetic Pathways & Mechanism[5]

The synthesis typically proceeds via a radical bromination of the methyl precursor, followed by salt formation.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Precursor: 2-Bromo-5-methylpyridine.[2] Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator),


 or Chlorobenzene.
  • Mechanism: The reaction is initiated by the homolytic cleavage of AIBN, generating radicals that abstract a hydrogen from the C5-methyl group. The resulting benzylic radical abstracts a bromine from NBS.

  • Critical Control Point: Over-bromination to the dibromomethyl analog is a common impurity. Stoichiometry must be strictly controlled (0.95 - 1.05 eq NBS).

Step 2: Salt Formation

Reagents: Anhydrous HCl in Dioxane or Diethyl Ether.

  • Protocol: The crude free base is dissolved in an anhydrous non-polar solvent (Et2O/Hexanes). HCl gas or solution is introduced at 0°C. The salt precipitates immediately, purifying the product from non-basic impurities (like succinimide residues).

Visualization: Synthetic Workflow

Synthesis cluster_0 Step 1: Radical Functionalization cluster_1 Step 2: Salt Stabilization SM 2-Bromo-5-methylpyridine NBS NBS / AIBN (Reflux, CCl4) SM->NBS Int Free Base Intermediate (Unstable Oil) NBS->Int Radical Substitution HCl HCl (anhydrous) in Dioxane/Et2O Int->HCl Prod Final Product: HCl Salt Precipitate HCl->Prod Protonation & Precipitation

Caption: Two-stage synthesis converting the methyl precursor to the stable hydrochloride salt via radical bromination.

Part 3: Strategic Applications in Medicinal Chemistry[1]

This molecule is a "Divergent Synthon." It allows chemists to build complex libraries by sequencing reactions based on the reactivity difference between the


 C-Br and 

C-Br bonds.
Pathway A: Nucleophilic Substitution ( )

The bromomethyl group is the most reactive site. It reacts rapidly with amines, thiols, and alkoxides at room temperature.

  • Use Case: Installing the (6-bromopyridin-3-yl)methyl motif into pharmacophores (e.g., enzyme inhibitors).[1]

  • Condition Note: When using the HCl salt, an extra equivalent of base (e.g.,

    
    , 
    
    
    
    ) is required to neutralize the salt and liberate the nucleophile/electrophile.
Pathway B: Cross-Coupling ( )

The 2-bromo position is sterically accessible and electronically activated for oxidative addition by Palladium(0).

  • Sequence Logic: Typically, the

    
     reaction (Pathway A) is performed first to avoid chemoselectivity issues, as the bromomethyl group can poison Pd catalysts or undergo side reactions.
    
Visualization: Reactivity Profile

Reactivity cluster_SN2 C5: Bromomethyl Reactivity (High) cluster_Pd C2: Aryl Bromide Reactivity (Moderate) Center 2-Bromo-5-(bromomethyl)pyridine HCl Salt Nu Nucleophiles (Amines, Thiols) Center->Nu Neutralize HCl first Cat Pd(PPh3)4 / Boronic Acids Center->Cat Slower Prod1 S_N2 Product (Retains Ar-Br) Nu->Prod1 Fast S_N2 Prod1->Cat Subsequent Step Prod2 Biaryl Product (Suzuki Coupling) Cat->Prod2 Cross-Coupling

Caption: Orthogonal reactivity map showing the preferred sequence: C5 substitution followed by C2 cross-coupling.

Part 4: Handling, Stability & Safety Protocols

Warning: This compound is a potent alkylating agent and lachrymator.

Self-Validating Safety System
  • Containment: Always handle within a certified fume hood. The "Hydrochloride" designation does not eliminate volatility hazards of the parent benzylic halide once dissolved/neutralized.

  • Decontamination: Prepare a "Quench Solution" (10% aqueous Sodium Thiosulfate or dilute Ammonia) before starting work. This validates readiness for spills. Alkyl halides react with thiosulfate to form non-toxic salts.

  • Storage Verification: Store at 2-8°C under Argon.

    • Visual Check: If the white solid turns yellow/orange, free bromine (

      
      ) or HBr has likely liberated, indicating decomposition.
      
Analytical Validation (NMR)

When characterizing the salt in


:
  • Proton Shift: The pyridine ring protons will be downfield shifted compared to the free base due to the positive charge on the nitrogen.

  • Methylene Peak: The

    
     singlet typically appears around 
    
    
    
    4.6 - 4.8 ppm.
  • Exchangeable Proton: A broad singlet >10 ppm may be visible for the

    
     depending on water content.
    

References

  • Synthesis & Properties: ChemicalBook. (2025).[2] "Pyridine, 2-bromo-5-(bromomethyl)- (9CI) Properties and Synthesis." Link

  • Safety Data: Fisher Scientific. (2025). "Safety Data Sheet: 2-Bromo-5-nitropyridine (Analogous Handling Protocols)." Link

  • Commercial Availability & Salt Forms: BLD Pharm. (2025). "Product Analysis: 2-Bromo-5-(bromomethyl)pyridine hydrochloride." Link

  • Reaction Methodology: National Institutes of Health (PMC). (2025). "2-Bromopyridines as Versatile Synthons." Link

Sources

Navigating the Solubility Landscape of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-5-(bromomethyl)pyridine hydrochloride in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this important synthetic intermediate. In the absence of extensive publicly available quantitative data, this guide emphasizes the theoretical considerations and provides detailed, field-proven experimental protocols for the precise determination of its solubility. This approach equips researchers with the necessary tools to generate reliable data tailored to their specific applications, from reaction optimization and purification to formulation development.

Introduction: The Significance of Solubility in Process Chemistry

2-Bromo-5-(bromomethyl)pyridine hydrochloride is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility is intrinsically linked to its solubility in different solvent systems, which dictates the efficiency of synthetic transformations, the feasibility of purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). Understanding and quantifying the solubility of this hydrochloride salt is therefore not merely an academic exercise but a critical step in robust process development and optimization.

The presence of the hydrochloride moiety fundamentally alters the molecule's physicochemical properties compared to its free base, 2-bromo-5-(bromomethyl)pyridine. The salt form introduces ionic character, which significantly impacts its interaction with organic solvents. This guide will dissect these interactions and provide a framework for predicting and experimentally verifying the solubility of this compound.

Theoretical Framework: Factors Governing Solubility

The solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride in any given organic solvent is a result of the interplay between the solute's properties and the solvent's characteristics. The adage "like dissolves like" provides a foundational, albeit simplified, starting point for this analysis.

The Solute: 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

The structure of the 2-Bromo-5-(bromomethyl)pyridinium cation is complex, featuring a combination of polar and non-polar elements. The pyridinium ring itself possesses aromatic character, while the bromo substituents add to its molecular weight and introduce polarizable halogen atoms. The key feature, however, is the protonated nitrogen, which imparts a positive charge and the ability to act as a hydrogen bond donor. This ionic character dramatically increases its polarity compared to the free base.

The crystal lattice energy of the salt also plays a crucial role. For dissolution to occur, the energy released from the interaction of the ions with the solvent molecules (solvation energy) must overcome the energy holding the ions together in the crystal lattice. Salts with bulky, asymmetric ions, such as the 2-Bromo-5-(bromomethyl)pyridinium cation, often have lower lattice energies than simple inorganic salts, which can favor solubility in polar organic solvents[1].

The Solvent: A Spectrum of Polarity and Hydrogen Bonding

Organic solvents can be broadly categorized based on their polarity (dielectric constant) and their ability to participate in hydrogen bonding.

  • Polar Protic Solvents: (e.g., methanol, ethanol) These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating both cations and anions. Pyridine hydrochloride, the parent compound without the bromo and bromomethyl groups, is known to be soluble in water, ethanol, and methanol[2]. It is therefore highly probable that 2-Bromo-5-(bromomethyl)pyridine hydrochloride will exhibit significant solubility in these solvents.

  • Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile) These solvents have high dielectric constants but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. They are particularly effective at solvating cations. Salts are often highly solvated in polar aprotic solvents[3].

  • Non-Polar Solvents: (e.g., Toluene, Hexane) These solvents have low dielectric constants and do not engage in significant hydrogen bonding. Due to the high polarity of the hydrochloride salt, the solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride is expected to be very low in these solvents. The parent pyridine hydrochloride is reported to be insoluble in aromatic hydrocarbons[4].

The logical relationship of factors influencing the solubility of this compound is illustrated in the diagram below.

Caption: Factors influencing the solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published quantitative data, experimental determination is essential. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility[5].

The Shake-Flask Method: Protocol

This protocol outlines the steps for determining the solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride in a selection of organic solvents.

Materials:

  • 2-Bromo-5-(bromomethyl)pyridine hydrochloride

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF, dichloromethane, toluene)

  • Scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Bromo-5-(bromomethyl)pyridine hydrochloride to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Accurately pipette a known volume of each selected organic solvent into the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the supernatant through a chemically inert syringe filter into a clean vial.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples by a validated HPLC method.

    • Prepare a calibration curve using standard solutions of 2-Bromo-5-(bromomethyl)pyridine hydrochloride of known concentrations.

    • Determine the concentration of the compound in the samples from the calibration curve.

  • Calculation of Solubility:

    • The determined concentration of the saturated solution represents the solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride in the specific solvent at the given temperature.

    • The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.

The experimental workflow for determining solubility is depicted in the following diagram:

start Start: Excess Solid + Known Volume of Solvent equilibrate Equilibrate (24-72h) at Constant Temperature start->equilibrate settle Settle and Separate Supernatant equilibrate->settle filter Filter Supernatant (e.g., 0.22 µm PTFE) settle->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Concentration (from Calibration Curve) hplc->calculate end_node End: Solubility Data calculate->end_node

Caption: Experimental workflow for determining the solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride.

Data Presentation and Interpretation

The results of the solubility determination should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Hypothetical Solubility of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride at 25 °C

Organic SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL)
MethanolPolar ProticHigh[Insert Experimental Data]
EthanolPolar ProticHigh[Insert Experimental Data]
AcetonitrilePolar AproticModerate to High[Insert Experimental Data]
DMSOPolar AproticHigh[Insert Experimental Data]
DichloromethaneChlorinatedLow to Moderate[Insert Experimental Data]
TolueneAromatic HydrocarbonVery Low[Insert Experimental Data]
Diethyl EtherEtherVery Low[Insert Experimental Data]
HexaneAliphatic HydrocarbonInsoluble[Insert Experimental Data]

Interpretation of Results:

The experimentally determined solubility data will provide valuable insights for process development. For instance:

  • High solubility in solvents like methanol or DMSO would suggest their suitability for reaction media where high concentrations of the starting material are desired.

  • Moderate solubility might be advantageous for crystallization processes, allowing for good recovery upon cooling or addition of an anti-solvent.

  • Low solubility in non-polar solvents like toluene or hexane can be exploited for purification, where these solvents could be used to wash away non-polar impurities.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the solubility of 2-Bromo-5-(bromomethyl)pyridine hydrochloride in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and practical experimental protocols for researchers to generate this critical information. A thorough understanding of the interplay between the solute's ionic nature and the solvent's properties is paramount for making informed decisions in solvent screening and process optimization. The methodologies detailed herein represent a robust approach to filling the existing data gap and will empower scientists to harness the full potential of this versatile synthetic intermediate in their research and development endeavors.

References

  • World of Chemicals. (2025, December 4). Pyridine hydrochloride – a multifunctional helper in chemical synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Chemistry Stack Exchange. (2019, December 19). Why is Pyridinium Chlorochromate soluble in organic solvents?. Retrieved from [Link]

  • Taylor & Francis. (2019). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

Sources

safety data sheet (SDS) for 2-Bromo-5-(bromomethyl)pyridine hydrochloride

[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5]

Compound: 2-Bromo-5-(bromomethyl)pyridine hydrochloride CAS Number: 1353945-06-8 (HCl salt) / 101990-45-8 (Free base) Molecular Formula: C₆H₅Br₂N[1][2] · HCl Molecular Weight: ~287.38 g/mol (Salt) / 250.92 g/mol (Free Base)[1]

Structural Hazard Analysis

This molecule possesses two distinct reactive centers that dictate its safety profile:

  • Bromomethyl Group (C-5 position): A highly reactive alkylating agent.[1] The benzylic-like carbon is susceptible to nucleophilic attack (Sɴ2), making it a potent lachrymator and vesicant (blistering agent).[1] It readily alkylates DNA and proteins.[1]

  • Pyridine Nitrogen (HCl Salt): The hydrochloride salt form increases water solubility and acidity but reduces volatility compared to the free base.[1] However, upon contact with moisture, it can dissociate to release hydrochloric acid and, through hydrolysis of the bromomethyl group, hydrobromic acid.[1]

PropertyValue / CharacteristicImpact on Safety
Physical State White to off-white solidDust inhalation hazard; requires static controls.[1]
Solubility Soluble in water, MeOH, DMSORapid dermal absorption via sweat/mucous membranes.[1]
Reactivity Moisture SensitiveHydrolyzes to release corrosive HBr and HCl fumes.[1]
Stability Thermally labileStore at 2-8°C under inert gas (Argon/N₂) to prevent degradation.[1]

Hazard Identification & Mechanistic Toxicology[2]

Signal Word: DANGER GHS Classifications:

  • Skin Corr.[3][4] 1B (H314): Causes severe skin burns and eye damage.[1]

  • Acute Tox. 4 (H302+H312): Harmful if swallowed or in contact with skin.[1]

  • STOT SE 3 (H335): May cause respiratory irritation.[5]

The "Why" Behind the Hazard

Unlike simple mineral acids, the corrosivity of this compound is biphasic :[1]

  • Immediate Acidic Burn: The HCl salt and hydrolysis products (HBr) cause immediate tissue necrosis (coagulative necrosis).[1]

  • Delayed Alkylating Injury: The unhydrolyzed bromomethyl moiety penetrates the dermis and alkylates cellular macromolecules.[1] This can lead to delayed blistering, sensitization, and long-term tissue damage that persists after the acid is neutralized.[1]

Hierarchy of Controls & PPE Selection

The following decision logic dictates the Personal Protective Equipment (PPE) based on the specific interaction mechanism.

DOT Diagram 1: Hazard Cascade & PPE Logic

PPE_SelectionHazardHazard Source:Bromomethyl Moiety + HClRoute_SkinRoute: Dermal ContactHazard->Route_SkinRoute_InhaleRoute: InhalationHazard->Route_InhaleMech_AlkMechanism:Alkylating Agent (Sɴ2)Route_Skin->Mech_AlkMech_AcidMechanism:Acid Hydrolysis (HBr/HCl)Route_Skin->Mech_AcidRoute_Inhale->Mech_AcidPPE_GloveRequired: Double Nitrile (5 mil)or Butyl RubberMech_Alk->PPE_GlovePrevents permeationPPE_RespRequired: Fume Hood (Face Vel >100 fpm)OR P100/OV CartridgeMech_Acid->PPE_RespPrevents pulmonary edemaPPE_EyeRequired: Chemical Goggles+ Face ShieldMech_Acid->PPE_EyePrevents corneal opacity

Caption: Logical flow connecting chemical reactivity mechanisms to specific PPE requirements.[1]

Critical PPE Specifications
  • Gloves: Standard latex is insufficient .[1] Use Double Nitrile (minimum 0.11 mm outer, 0.06 mm inner) or Butyl Rubber for prolonged handling.[1] Change outer gloves immediately upon splash.

  • Respiratory: All weighing and transfer must occur in a certified chemical fume hood.[1] If open handling is unavoidable (e.g., equipment failure), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) and P100 cartridges is required.[1]

Handling & Storage Protocols

Storage: The "Dry Chain"

The stability of the C-Br bond is compromised by moisture.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass with a PTFE-lined cap.[1] Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccator.

Experimental Setup (Synthesis Context)

When using this reagent for nucleophilic substitutions (e.g., attaching the pyridine ring to a pharmacophore):

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) unless the reaction is intended to be solvolytic.[1] Use anhydrous ACN, DMF, or DCM.

  • Quenching: Never quench reaction mixtures containing excess reagent directly with basic water.[1] This can generate massive heat and volatile alkylating byproducts.[1] Quench with a dilute amine solution (e.g., ammonia in methanol) or cold dilute acid first to consume the alkylating agent gently.[1]

Emergency Response & Spill Management

Self-Validating Neutralization System: A spill of this compound cannot simply be wiped up.[1] It must be chemically deactivated.

Neutralization Solution:

  • 5% Sodium Thiosulfate (Na₂S₂O₃) in water.[1]

  • Mechanism:[1] Thiosulfate acts as a soft nucleophile, rapidly displacing the bromine to form a non-volatile, water-soluble Bunte salt, effectively "killing" the alkylating potential.[1]

DOT Diagram 2: Spill Response Workflow

Spill_ResponseStartSpill DetectedAssessAssess Volume & Location(Fume Hood vs. Open Bench)Start->AssessSmall_HoodSmall Spill (<5g) in HoodAssess->Small_HoodLarge_OpenLarge Spill or Open BenchAssess->Large_OpenCoverCover with absorbent padssoaked in 5% Na₂S₂O₃Small_Hood->CoverEvacuateEvacuate LabActivate Emergency VentilationLarge_Open->EvacuateWaitWait 15-20 mins(Allow Bunte Salt formation)Cover->WaitCleanCollect as Haz WasteDouble BagWait->CleanpH_CheckVerify pH neutralCheck for residual lachrymatorClean->pH_Check

Caption: Decision tree for managing spills, prioritizing chemical neutralization over physical removal.

First Aid (Mechanism-Based)

  • Eye Contact: Immediate irrigation is critical.[1] Use a Morgan Lens if available in a clinical setting.[1] Irrigate for >30 minutes . The HCl causes immediate damage; the alkylating agent causes delayed corneal opacity.[1]

  • Skin Contact:

    • Brush off dry powder (do not wet initially if large amount to avoid exothermic hydrolysis on skin).[1]

    • Rinse with copious water.[3][6]

    • Treatment: Do NOT use neutralizing bases (vinegar/baking soda) on skin; the heat of neutralization causes further damage.[1] Treat as a thermal burn + chemical exposure.[1]

  • Inhalation: Move to fresh air. Observe for delayed pulmonary edema (fluid in lungs) for up to 24 hours, as alkylating agents can damage alveolar membranes silently.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 54068341, 2-Bromo-5-(bromomethyl)pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (2024).[1] C&L Inventory: 2-Bromo-5-(bromomethyl)pyridine.[1][7] Retrieved from [Link][1]

Technical Assessment: Stability Profile and Handling of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of the stability, degradation mechanisms, and handling protocols for 2-Bromo-5-(bromomethyl)pyridine hydrochloride .

Executive Summary: The Metastability Paradox

2-Bromo-5-(bromomethyl)pyridine hydrochloride is a high-value electrophilic building block used extensively in medicinal chemistry (e.g., synthesis of NAMPT inhibitors or pyridine-based ligands). However, it presents a classic "stability paradox":

  • The Free Base Risk: As a free base, the molecule is prone to rapid, autocatalytic self-polymerization (intermolecular quaternization).

  • The Salt Risk: Conversion to the hydrochloride salt prevents polymerization but significantly increases hygroscopicity, making the compound vulnerable to moisture-induced hydrolysis.

This guide details the mechanistic underpinnings of these failures and provides a self-validating protocol for storage and usage.

Part 1: Mechanistic Degradation Pathways

To handle this reagent effectively, one must understand the two competing degradation pathways that dictate its shelf-life.

Intermolecular Self-Quaternization (The "Free Base" Cascade)

In its neutral form, the pyridine nitrogen is a nucleophile, and the bromomethyl group (at the 5-position) is a potent electrophile. If the hydrochloride counter-ion is lost (due to improper pH or "free-basing" during workup), the nitrogen of Molecule A attacks the benzylic carbon of Molecule B.

  • Result: Formation of an insoluble, pyridinium-based polymer.

  • Visual Indicator: The white powder turns into a yellow/orange gum or hard solid.

Hydrolysis (The "Moisture" Trap)

The hydrochloride salt protonates the pyridine nitrogen, effectively "capping" the nucleophile and stopping polymerization. However, halide salts are hygroscopic.

  • Mechanism: Absorbed atmospheric water acts as a nucleophile, displacing the benzylic bromide.

  • Reaction:

    
    
    
  • Result: Generation of the alcohol impurity and release of corrosive HBr gas, which further degrades the salt lattice.

Visualization of Degradation Logic

The following diagram illustrates the bifurcation of stability based on protonation state and environmental exposure.

StabilityPathways Start 2-Bromo-5-(bromomethyl)pyridine (HCl Salt Form) FreeBase Free Base Form (Deprotonated) Start->FreeBase Loss of HCl Alcohol Hydrolysis Product (5-hydroxymethyl derivative) Start->Alcohol Nucleophilic Attack (Slow) Polymer Insoluble Polymer (Pyridinium Salt Network) FreeBase->Polymer Intermolecular SN2 Attack (Rapid) Moisture Atmospheric Moisture (H2O) Moisture->Start Absorption (Hygroscopic) Moisture->Alcohol Hydrolysis Base Base Exposure (pH > 7) Base->FreeBase Deprotonation

Figure 1: Mechanistic bifurcation showing how moisture leads to hydrolysis, while base exposure triggers polymerization.

Part 2: Analytical Assessment & Quality Control

Before using this reagent in critical steps (e.g., alkylation of amines or phenols), you must validate its integrity. Do not rely solely on the label purity.

Self-Validating Protocol: 1H NMR Diagnostics

Dissolve ~5 mg of the sample in DMSO-d6 (avoid CDCl3 if the salt is not soluble, though DMSO is preferred to see exchangeable protons).

FeatureIntact Reagent (HCl Salt)Hydrolyzed (Alcohol)Polymerized (Quaternary Salt)
Appearance White crystalline solidWet/Sticky solidYellow/Orange solid or gum
Benzylic CH2 Singlet, ~4.70 ppmSinglet, ~4.50 ppmBroad/Split peaks, >5.0 ppm
Aromatic Region Sharp, distinct doubletsSharp, shifted upfieldBroad, complex multiplets
Exchangeable H Broad singlet (NH+) >10 ppmBroad singlet (OH) ~5.3 ppmAbsent or obscured

Pass/Fail Criteria:

  • PASS: Benzylic CH2 is a sharp singlet at the expected shift; no alcohol peak visible.

  • FAIL: Presence of >5% alcohol peak (hydrolysis) or significant broadening (polymerization).

Part 3: Storage and Handling Protocols[2][3]

To maintain stability, you must treat the hydrochloride salt as a hygroscopic electrophile .

Storage "Gold Standard"
  • Temperature: Store at -20°C (Standard Freezer) or 2-8°C (Refrigerator). Cold slows the kinetics of both hydrolysis and polymerization.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccation jar.

Handling Workflow

The following workflow minimizes exposure to ambient humidity, which is the primary failure mode for the HCl salt.

HandlingWorkflow Step1 1. Remove from Cold Storage Step2 2. Equilibrate to RT (Do NOT open yet) Step1->Step2 Prevents Condensation Step3 3. Open in Inert Atmo (Glovebox or N2 Cone) Step2->Step3 Step4 4. Weigh Quickly Step3->Step4 Step5 5. Reseal & Tape Step4->Step5 Step5->Step1 Return immediately

Figure 2: Handling workflow emphasizing temperature equilibration to prevent condensation.

Critical Step Explanation: Step 2 (Equilibration) is the most frequently skipped and most damaging step. Opening a -20°C vial in humid ambient air causes immediate condensation of water onto the hygroscopic salt, initiating hydrolysis that continues even after the vial is returned to the freezer.

Part 4: Emergency Remediation

If your reagent has degraded (turned yellow or sticky), use the following decision matrix:

  • If Sticky (Hydrolysis):

    • The compound is likely contaminated with 2-bromo-5-(hydroxymethyl)pyridine.

    • Remediation:[1] You cannot easily revert the alcohol to the bromide in situ. Discard and repurchase , or re-subject the material to bromination conditions (PBr3 or CBr4/PPh3) if you have synthesis capabilities.

  • If Yellow/Orange (Polymerization/Free Base):

    • Attempted Rescue: Triturate the solid with anhydrous diethyl ether or ethyl acetate. The polymer is usually insoluble, while the intact free base (if present) or salt might be slightly soluble or suspendable.

    • Recrystallization:[2] Dissolve in minimal hot ethanol/isopropanol and add diethyl ether until turbid. Cool to 4°C.

References

  • Source: Goswami, S., et al. "Strategic synthesis of 2-bromo-5-(bromomethyl)pyridine." Chemical Papers, 2014.
  • General Stability of Pyridinium Salts

    • Source: BenchChem Technical Note.[3] "Addressing the stability and hygroscopicity of pyridinium salts."

    • URL:

    • Relevance: Validates the hygroscopic degradation p
  • Safety and Handling Data (SDS)

    • Source: Fisher Scientific Safety Data Sheet, "2-(Bromomethyl)pyridine hydrobromide" (Analogous handling).
    • URL:

    • Relevance: Provides safety data on lachrymatory properties and skin corrosion hazards essential for the "Handling" section.
  • Source:Journal of Organic Chemistry, "Kinetics of intermolecular quaternization of pyridylalkyl halides.

Sources

difference between 2-Bromo-5-(bromomethyl)pyridine free base and hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Divergence of 2-Bromo-5-(bromomethyl)pyridine: Free Base vs. Hydrochloride Salt in Advanced Organic Synthesis

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from the misunderstood stability profiles of bifunctional building blocks. 2-Bromo-5-(bromomethyl)pyridine is a prime example. Featuring both an aryl bromide (primed for palladium-catalyzed cross-coupling) and an alkyl bromide (primed for nucleophilic substitution), it is an indispensable scaffold in medicinal chemistry and API synthesis.

However, researchers often face catastrophic yield losses or degraded starting materials due to the distinct physicochemical behaviors of its free base (CAS: 101990-45-8)[1] versus its hydrochloride salt (CAS: 1353945-06-8)[2]. This technical guide dissects the mechanistic causality behind these differences and provides self-validating protocols to ensure synthetic integrity.

The Causality of Instability: The Menschutkin Polymerization

To understand the difference between the two forms, we must first examine the inherent structural paradox of the free base.

The Free Base Paradox In its free base form, 2-Bromo-5-(bromomethyl)pyridine is chemically self-destructive. The molecule possesses a highly electrophilic benzylic carbon (the bromomethyl group) and a nucleophilic pyridine nitrogen. In solution, or even as a neat oil at room temperature, the nitrogen lone pair of one molecule will attack the bromomethyl carbon of an adjacent molecule.

This intermolecular self-alkylation—a classic Menschutkin reaction—triggers a runaway quaternization cascade[3]. The result is the rapid formation of insoluble, polymeric pyridinium tars[4]. This degradation pathway explains why the free base has a severely limited shelf life and must be stored under strict inert, sub-zero conditions.

The Hydrochloride Salt Solution To arrest this degradation, the compound is synthesized and isolated as a hydrochloride (HCl) salt. The addition of HCl protonates the pyridine nitrogen, converting it into a pyridinium cation. This protonation completely withdraws the nitrogen's lone pair, neutralizing its nucleophilicity. By effectively "locking" the molecule, the HCl salt prevents self-alkylation, transforming a volatile, transient intermediate into a bench-stable, crystalline solid.

StabilityMechanism FB 2-Bromo-5-(bromomethyl)pyridine (Free Base) NucAttack Intermolecular Nucleophilic Attack (Pyridine N -> Bromomethyl C) FB->NucAttack Polymer Menschutkin Polymerization (Insoluble Tars) NucAttack->Polymer HCl 2-Bromo-5-(bromomethyl)pyridine HCl (Hydrochloride Salt) Protonation Nitrogen Protonation (Loss of Nucleophilicity) HCl->Protonation Stable Stable Monomer (Long-term Storage) Protonation->Stable

Fig 1. Mechanistic divergence of 2-Bromo-5-(bromomethyl)pyridine stability via Menschutkin reaction.

Quantitative Physicochemical Profile

Understanding the physical differences is critical for solvent selection and storage. The following table summarizes the core divergences between the two forms.

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 101990-45-8[1]1353945-06-8[2]
Molecular Weight 250.92 g/mol 287.38 g/mol
Physical State Pale yellow to brown oil / low-melting solidWhite to off-white crystalline powder
Nucleophilicity Active (Prone to self-alkylation)Deactivated (Nitrogen is protonated)
Solubility Soluble in DCM, EtOAc, HexanesSoluble in Water, Methanol, DMF, DMSO
Storage Conditions -20°C, under inert gas (Nitrogen/Argon)[1]2-8°C or Room Temp, desiccated
Shelf Life Days to weeks (degrades rapidly at RT)Years (highly stable)

Self-Validating Experimental Protocols

Because the HCl salt is the preferred storage form, synthetic workflows must account for the hydrochloride equivalent. The choice of protocol depends entirely on whether your subsequent reaction can tolerate the presence of an auxiliary base.

Protocol A: In Situ Neutralization for Nucleophilic Substitution

Objective: React the HCl salt with a primary/secondary amine without isolating the unstable free base. Causality: Using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) liberates the free base directly in the presence of an overwhelming excess of the target nucleophile. This kinetically outcompetes the Menschutkin self-alkylation pathway.

  • Preparation: Suspend 1.0 eq of 2-Bromo-5-(bromomethyl)pyridine HCl in anhydrous Acetonitrile (0.2 M) at 0°C. Self-Validation: The salt will remain partially insoluble, indicating the nitrogen is still protonated.

  • Nucleophile Addition: Add 1.2 eq of the target amine.

  • Controlled Neutralization: Dropwise add 2.5 eq of DIPEA. (Rationale: 1.0 eq neutralizes the HCl salt to liberate the free base, 1.0 eq neutralizes the HBr generated during the alkylation, and 0.5 eq acts as a kinetic buffer).

  • Reaction & Monitoring: Allow the reaction to warm to room temperature. The solution will turn homogenous as the salt is neutralized and consumed. Self-Validation: Monitor via LC-MS; the disappearance of the 250 m/z (M+H) peak confirms successful substitution without polymer formation.

Protocol B: Cold Free-Basing for Base-Sensitive Organometallics

Objective: Isolate the free base for immediate use in moisture/base-sensitive reactions (e.g., Grignard reagent formation or Suzuki coupling where DIPEA interferes). Causality: The free base must be extracted cold using a weak aqueous base to prevent the hydrolysis of the bromomethyl group into a hydroxymethyl group, while suppressing thermal self-alkylation.

  • Cold Quench: Suspend the HCl salt in cold (0°C) Dichloromethane (DCM).

  • Mild Basification: Wash with a cold, saturated aqueous solution of NaHCO₃. Self-Validation: Effervescence (CO₂ release) confirms the neutralization of the HCl salt.

  • Phase Separation: Rapidly separate the organic layer and dry over anhydrous Na₂SO₄.

  • Concentration: Concentrate under reduced pressure at a water bath temperature strictly <25°C. Self-Validation: The resulting pale oil must be used immediately; any increase in viscosity or darkening indicates the onset of polymerization.

DecisionMatrix Start Start: 2-Bromo-5-(bromomethyl)pyridine HCl BaseTol Does the reaction tolerate auxiliary base (e.g., DIPEA)? Start->BaseTol InSitu In Situ Neutralization (Add target nucleophile + base) BaseTol->InSitu Yes PreForm Pre-form Free Base (Cold extraction, use immediately) BaseTol->PreForm No Proceed Proceed with Substitution/Coupling InSitu->Proceed PreForm->Proceed

Fig 2. Decision matrix for utilizing the hydrochloride salt in nucleophilic substitution workflows.

Conclusion & Best Practices

The divergence between 2-Bromo-5-(bromomethyl)pyridine free base and its hydrochloride salt is a textbook example of how protonation dictates molecular stability. For drug development professionals and synthetic chemists, the golden rule is to always procure and store the hydrochloride salt . By leveraging in situ neutralization techniques, researchers can harness the dual reactivity of this powerful building block while entirely bypassing the catastrophic yield losses associated with Menschutkin polymerization.

References

  • ChemicalBook. "Pyridine, 2-bromo-5-(bromomethyl)- (9CI) | 101990-45-8". ChemicalBook.
  • ChemicalBook. "2-broMo-5-(broMoMethyl)pyridine hydrochloride | 1353945-06-8". ChemicalBook.
  • Benchchem. "2-Bromo-4-(bromomethyl)pyridine hydrobromide | 32938-44-6". Benchchem.
  • VDOC.PUB. "Handbook Of Phase Transfer Catalysis". VDOC.PUB.

Sources

Comprehensive Technical Guide: Physical Characteristics and Melting Point Dynamics of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides an in-depth analysis of the physical characteristics, melting point dynamics, and structural handling protocols for 2-Bromo-5-(bromomethyl)pyridine HCl. By understanding the causality behind its thermal behavior and reactivity, researchers can establish self-validating analytical frameworks that ensure absolute reproducibility in the synthesis of complex immunomodulatory compounds.

Chemical Identity and Structural Significance

The molecular architecture of 2-Bromo-5-(bromomethyl)pyridine features two distinct reactive sites: a bromomethyl group primed for nucleophilic substitution (


) and a 2-bromopyridine moiety suitable for transition-metal-catalyzed cross-coupling.

In its free base form (CAS 101990-45-8), the unprotonated pyridine nitrogen acts as a nucleophile. Over time, or under mild thermal stress, this nitrogen can attack the highly electrophilic bromomethyl group of an adjacent molecule, leading to rapid, irreversible polymerization.

The Causal Solution: Conversion to the hydrochloride salt (CAS 1353945-06-8) protonates the pyridine nitrogen[1]. This structural modification completely eliminates the nitrogen's nucleophilicity, arresting the self-alkylation pathway and drastically increasing the shelf-life and thermal stability of the reagent[2].

Quantitative Data Summary

The physical properties of the free base versus the hydrochloride salt are summarized below to highlight the stark thermodynamic differences introduced by salt formation.

PropertyFree BaseHydrochloride Salt
CAS Number 101990-45-8[3]1353945-06-8[2]
Molecular Formula C₆H₅Br₂NC₆H₆Br₂ClN[2]
Molecular Weight 250.92 g/mol [3]287.38 g/mol [2]
Physical State Low-melting SolidCrystalline Solid
Melting Point 63 °C[3]>150 °C (with decomposition)
Solubility Organic solvents (DCM, EtOAc)Polar solvents (Water, MeOH, DMSO)
Stability Prone to self-alkylationHighly stable at standard conditions

Melting Point Dynamics and Thermal Behavior

The melting point of a compound is a direct macroscopic reflection of its microscopic intermolecular forces.

  • Free Base: The free base relies on relatively weak van der Waals forces and dipole-dipole interactions, resulting in a low melting point of 63 °C[3].

  • Hydrochloride Salt: The HCl salt forms a rigid ionic crystal lattice governed by strong electrostatic attractions between the pyridinium cation and the chloride anion. Consequently, the melting point is elevated significantly (>150 °C).

However, heating amine hydrochlorides often induces thermal degradation (loss of HCl gas) prior to or during the phase transition. Therefore, determining the melting point of 2-Bromo-5-(bromomethyl)pyridine HCl requires a highly controlled thermal ramp to differentiate true melting from decomposition.

Standard Operating Procedure: Thermal Characterization

To ensure scientific integrity, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system : the physical measurement is inherently cross-checked by post-analytical chemical verification.

Step-by-Step Methodology
  • Sample Preparation (Desiccation): Dry the HCl salt sample in a vacuum desiccator over anhydrous silica gel for 24 hours prior to analysis.

    • Causality: The hydrochloride salt is hygroscopic. Trace moisture acts as an interstitial impurity, disrupting the ionic lattice and causing artificial melting point depression.

  • Capillary Loading: Pulverize the sample into a fine, uniform powder using an agate mortar. Load into a standard glass capillary tube to a depth of exactly 2-3 mm, tapping firmly to pack.

    • Causality: Fine, tightly packed powder ensures uniform heat transfer. Loose packing creates insulating air pockets, leading to uneven melting and broad, inaccurate melting ranges.

  • Thermal Ramping: Rapidly heat the melting point apparatus block to 130 °C. From 130 °C upwards, strictly reduce the ramp rate to 1.0 °C/min .

    • Causality: A slow, controlled ramp rate allows the sample and the digital thermometer to maintain thermal equilibrium. Faster rates induce a thermal lag, resulting in artificially high readings.

  • Observation: Record the onset point (first appearance of liquid) and the clear point (complete liquefaction). Note any browning or gas evolution, which indicates thermal decomposition rather than a pure phase transition.

  • Self-Validation (Post-Melt Analysis): Extract the melted residue from the capillary, dissolve in HPLC-grade methanol, and analyze via HPLC-UV.

    • System Check: If the post-melt purity drops by >2% compared to the pre-melt baseline, the recorded melting point is confounded by thermal degradation. The protocol must then be repeated using a capillary sealed under an argon atmosphere.

Workflow Visualization

Char_Workflow A Sample Prep: Vacuum Desiccation B Capillary Loading (2-3 mm tight pack) A->B C Thermal Ramping (Strict 1°C/min rate) B->C D Melting Observation (Onset to Clear Melt) C->D E HPLC-UV Analysis (Purity Confirmation) D->E Post-melt validation F 1H-NMR (Structural Integrity) D->F Degradation check

Fig 1: Self-validating workflow for thermal characterization and purity verification.

Mechanistic Role in Drug Development

2-Bromo-5-(bromomethyl)pyridine HCl is heavily utilized in the pharmaceutical industry to synthesize complex immunomodulatory agents. Specifically, it is a critical intermediate in the synthesis of 3-aminopyrrolidine derivatives, which act as potent antagonists (modulators) of the CCR2 and CCR5 chemokine receptors [4]. These receptors are primary targets for treating inflammatory diseases such as atherosclerosis, rheumatoid arthritis, and organ transplant rejection[4].

The Alkylation Pathway

During API synthesis, the compound undergoes an


 reaction. A primary or secondary amine (the nucleophile) attacks the electrophilic carbon of the bromomethyl group. The use of the HCl salt necessitates the addition of a mild, non-nucleophilic base (such as DIPEA) to the reaction mixture. The base serves a dual purpose: it liberates the free pyridine base in situ for the reaction and neutralizes the hydrobromic acid (HBr) generated during the substitution, preventing the degradation of the newly formed product.

SN2_Pathway A 2-Bromo-5-(bromomethyl)pyridine HCl (Electrophile) C Transition State [Br---CH2---N]‡ A->C Base (DIPEA) B 3-Aminopyrrolidine Derivative (Nucleophile) B->C Nucleophilic Attack D CCR2/CCR5 Modulator (Target Scaffold) C->D Bromide Leaving E HBr + HCl (Neutralized by Base) C->E Salt Byproducts

Fig 2: SN2 alkylation pathway of 2-Bromo-5-(bromomethyl)pyridine HCl in API synthesis.

Handling, Storage, and Stability Protocols

To maintain the scientific integrity of the reagent across long-term drug development campaigns, the following storage parameters must be strictly enforced:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Although the HCl salt is stable against self-alkylation, it remains highly hygroscopic. Moisture ingress will lead to gradual hydrolysis of the bromomethyl group into a hydroxymethyl byproduct.

  • Temperature: Maintain at -20 °C for long-term storage.

  • Light Exposure: Store in amber glass vials. Halogenated pyridines exhibit mild photosensitivity; prolonged exposure to UV light can induce radical-mediated debromination.

By adhering to these causally driven protocols, researchers ensure that the physical characteristics and chemical reactivity of 2-Bromo-5-(bromomethyl)pyridine HCl remain consistent, thereby safeguarding the reproducibility of downstream pharmacological assays.

References

  • [4] Title: WO2004050024A2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors | Source: Google Patents | URL:

  • [3] Title: 2-bromo-5-(bromomethyl)pyridine | Source: Stenutz | URL: [Link]

  • [2] Title: Supplier CAS No 1353945-06-8 | Source: BuyersGuideChem | URL: [Link]

Sources

Methodological & Application

synthesis protocols using 2-Bromo-5-(bromomethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis Protocols Using 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

Executive Summary

This technical guide details the handling and synthetic application of 2-Bromo-5-(bromomethyl)pyridine hydrochloride . This molecule is a high-value bifunctional building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase) and radioligands.

Its strategic value lies in its orthogonal reactivity :

  • C-5 Position (Bromomethyl): A highly reactive benzylic-like electrophile susceptible to

    
     substitution under mild conditions.
    
  • C-2 Position (Aryl Bromide): A stable aryl halide suitable for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) in a subsequent step.

Note on Salt Form: While the free base (CAS 101990-45-8) is commercially available, the hydrochloride salt is often preferred for enhanced shelf stability and reduced lachrymatory vapor pressure. However, the salt form requires specific neutralization protocols (described below) to prevent side reactions or nucleophile quenching.

Chemical Profile & Reactivity Map

Compound: 2-Bromo-5-(bromomethyl)pyridine hydrochloride Core Structure: Pyridine ring substituted at C2 (Br) and C5 (


).
Hazards: Corrosive, Lachrymator.  The free base generated in situ is a potent eye and respiratory irritant. Handle only in a fume hood.
Reactivity Visualization

ReactivityProfile Core 2-Bromo-5-(bromomethyl)pyridine (Active Free Base) C5_Path C-5 Position (-CH2Br) Kinetic Control: Fast Core->C5_Path Primary Reactivity C2_Path C-2 Position (Ar-Br) Thermodynamic/Cat. Control: Slow Core->C2_Path Secondary Reactivity SN2 S_N2 Substitution (Amines, Thiols, Alkoxides) Conditions: Mild Base, RT-60°C C5_Path->SN2 Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) Conditions: Pd(0), Heat >80°C C2_Path->Suzuki

Figure 1: Orthogonal reactivity profile. The C-5 bromomethyl group is chemically distinct from the C-2 aryl bromide, allowing for sequential functionalization.

Module 1: Handling & Preparation (Salt Neutralization)

The hydrochloride salt is acidic. Using it directly without adjusting stoichiometry will protonate your nucleophile (amine), killing the reaction.

Method A: In Situ Neutralization (Preferred for High-Throughput)

  • Principle: Use excess base to neutralize the HCl salt and scavenge the HBr generated during substitution.

  • Stoichiometry: If the standard reaction requires 1.0 eq of base, the HCl salt reaction requires 2.0 to 2.5 eq (1 eq for HCl, 1 eq for HBr).

Method B: Discrete Free-Basing (Preferred for Sensitive Nucleophiles)

  • Suspend the hydrochloride salt in DCM (Dichloromethane) .

  • Wash with saturated aqueous

    
      (2x).
    
  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Result: The free base (oil or low-melting solid). Use immediately due to stability concerns.

Module 2: The "Benzylic" Substitution (C-5 Functionalization)

This is the primary entry point. The reaction is an


 displacement.
Protocol A: Synthesis of N-Alkylated Heterocycles

Target: Introduction of a solubilizing amine tail (e.g., Morpholine, Piperazine) at the C-5 position.

Reagents:

  • Substrate: 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base:

    
     (3.0 eq) or DIPEA (3.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 mmol, 287 mg).

  • Solvent & Base: Add anhydrous MeCN (5 mL) followed by

    
      (3.0 mmol, 414 mg). Note: The mixture may bubble slightly as HCl is neutralized.
    
  • Nucleophile Addition: Add Morpholine (1.1 mmol, 96 µL) dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material (

    
    ) should disappear, and a more polar spot (
    
    
    
    ) should appear.
    • Optimization: If sluggish, heat to 50°C. Avoid exceeding 60°C to prevent dimerization.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (DCM/MeOH gradient).
    

Data: Typical Yields for Nucleophiles

Nucleophile ClassExample ReagentBase UsedConditionsTypical Yield
Secondary Amine Morpholine

MeCN, RT, 4h85-92%
Primary Amine BenzylamineDIPEADMF, 0°C to RT70-80%*
Thiol Thiophenol

DMF, RT, 2h88-95%
Phenol 4-Methoxyphenol

Acetone, Reflux80-85%

*Note: Primary amines may undergo dialkylation. Use excess amine (2-3 eq) to favor mono-alkylation.

Module 3: The Aryl Halide Functionalization (C-2 Functionalization)

Once the C-5 position is derivatized, the C-2 bromide remains available for cross-coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Biaryl formation (e.g., 2-Phenyl-5-(morpholinomethyl)pyridine).

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (aqueous) (2.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Degassing: In a reaction vial, combine the C-5 substituted pyridine (1.0 mmol), Phenylboronic acid (1.2 mmol), and 1,4-Dioxane (4 mL). Sparge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add

    
      (0.05 mmol) and 
    
    
    
    (1.0 mL).
  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

  • Monitoring: LC-MS should show conversion of the bromide (

    
    ) to the biaryl product (
    
    
    
    ).
  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine.

  • Purification: Silica gel chromatography.

Integrated Workflow Diagram

The following diagram illustrates the sequential logic required to synthesize a library of compounds using this scaffold.

SynthesisWorkflow Start Start: 2-Bromo-5-(bromomethyl)pyridine HCl Step1 Step 1: Neutralization & Substitution (Solvent: MeCN, Base: K2CO3) Start->Step1 + Amine/Thiol (Nucleophile) Intermediate Intermediate: 2-Bromo-5-(alkylaminomethyl)pyridine Step1->Intermediate S_N2 Reaction Step2 Step 2: Suzuki Coupling (Pd-Cat, Ar-B(OH)2, Heat) Intermediate->Step2 + Aryl Boronic Acid Final Final Product: 2-Aryl-5-(alkylaminomethyl)pyridine Step2->Final C-C Bond Formation

Figure 2: Sequential workflow for library generation. The C-5 position must be functionalized first to avoid chemoselectivity issues during the metal-catalyzed step.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Protonation of nucleophileIncrease base equivalents (ensure HCl is neutralized). Switch to stronger base (Cs2CO3).
Dimerization Reaction too concentratedDilute reaction to 0.1 M. Add nucleophile slowly.
Hydrolysis (Alcohol formation) Wet solventUse anhydrous MeCN/DMF. The benzylic bromide hydrolyzes easily in water/base.
Stalled Suzuki Coupling Catalyst poisoningEnsure the amine introduced in Step 1 isn't coordinating Pd. Use bidentate ligands (dppf, XPhos) to outcompete the substrate amine.

References

  • ChemicalBook. (2025). Pyridine, 2-bromo-5-(bromomethyl)- Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[1] Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine. Retrieved from

  • National Institutes of Health (PMC). (2021). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide. Retrieved from

Sources

Application Note: Chemoselective Functionalization of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026


 Substitution and Handling of Picolyl Halide Salts[1]

Strategic Overview

2-Bromo-5-(bromomethyl)pyridine hydrochloride (CAS 101990-45-8) is a high-value bifunctional building block in medicinal chemistry. Its structural utility lies in its two distinct electrophilic sites:

  • The 5-(Bromomethyl) group: A highly reactive, "benzylic-like" (picolylic) electrophile susceptible to rapid

    
     reactions.
    
  • The 2-Bromo group: A heteroaryl halide activated for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or

    
     under forcing conditions.[1]
    

The Critical Challenge: The primary challenge in handling this reagent is chemoselectivity and salt management .[1] The hydrochloride salt form is preferred for storage stability (preventing self-alkylation/polymerization common in free-base picolyl halides).[1] However, the acidic proton (


) must be neutralized in situ to prevent quenching of nucleophiles, without triggering degradation of the sensitive picolyl bromide.

This guide details the protocols for selectively functionalizing the 5-position while preserving the 2-position for subsequent diversification.

Reactivity Landscape

ReactivityMap cluster_legend Reaction Zones Center 2-Bromo-5-(bromomethyl) pyridine HCl Pos5 5-Position (Picolyl) Kinetically Fast Center->Pos5 SN2 Attack (Amines, Thiols, Alkoxides) RT to 40°C Pos2 2-Position (Aryl) Kinetically Slow Center->Pos2 Pd-Catalysis / SNAr (Requires Activation) >80°C

Figure 1: Chemoselectivity map illustrating the kinetic preference for the aliphatic substitution over the aromatic substitution.

Critical Considerations & Mechanism

The Salt Factor (HCl Neutralization)

The reagent exists as


. If you add an amine nucleophile (

) directly:

The nucleophile is protonated and deactivated, stalling the reaction.
  • Requirement: You must use

    
     equivalents  of base (where 
    
    
    
    is the stoichiometric requirement of the reaction) or perform a free-basing workup prior to reaction.
Chemoselectivity Control

The 5-bromomethyl group reacts via a concerted


 mechanism.[1] The 2-bromo group is deactivated relative to the methyl group but is electronically activated by the pyridine nitrogen (ortho-position).
  • Risk: High temperatures (

    
    ) or extremely strong bases (e.g., 
    
    
    
    in DMF at heat) can trigger substitution at the 2-position or elimination.[1]
  • Control: Maintain reaction temperatures between

    
     and 
    
    
    
    for the initial substitution.

Experimental Protocols

Protocol A: Chemoselective Amination ( )

Objective: Substitution of the bromomethyl group with a secondary amine (e.g., Morpholine, Piperazine) without affecting the aryl bromide.[1]

Reagents:

  • 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 equiv)

  • Secondary Amine (1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Note: The salt may not fully dissolve initially.

  • Neutralization: Cool the suspension to

    
     (ice bath). Add DIPEA  (2.5 equiv) dropwise over 5 minutes.
    
    • Observation: The suspension should clear as the free base is liberated and the DIPEA

      
      HCl salt forms (soluble in DCM) or precipitates (in MeCN).
      
  • Nucleophilic Addition: Add the Secondary Amine (1.1 equiv) dropwise at

    
    .
    
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (

    
    ) for 4–12 hours.
    
    • Monitor: Check via TLC (Hexane:EtOAc 3:1) or LCMS.[2] Look for the disappearance of the starting material peak (

      
      ).
      
  • Workup:

    • Dilute with DCM.

    • Wash with Saturated

      
       (
      
      
      
      ) to remove DIPEA salts.
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    

Data Validation Table:

ParameterSpecificationReason
Stoichiometry Amine (1.1 eq), Base (2.5 eq)Excess base neutralizes HCl salt + HBr generated during substitution.[1]
Temperature

Prevents side reaction at the 2-Br position.
Solvent DCM or MeCNDCM dissolves the free base well; MeCN accelerates

rates.[1]
Protocol B: Ether Synthesis (Phenol Alkylation)

Objective: Coupling a phenol to the bromomethyl group.[1] This requires a stronger inorganic base.

Reagents:

  • 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 equiv)

  • Substituted Phenol (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: Acetone or DMF (0.15 M)

Procedure:

  • Activation: In a reaction vial, combine the Phenol (1.0 equiv) and

    
      (3.0 equiv) in Acetone (or DMF). Stir at RT for 15 minutes to generate the phenoxide.
    
  • Addition: Add 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 equiv) as a solid in one portion.

    • Why Solid? Adding it as a solid prevents the need to handle the unstable free-base solution separately. The excess

      
       will neutralize the HCl immediately.
      
  • Reaction: Heat the mixture to

    
     for 4–6 hours.
    
    • Caution: Do not exceed

      
       to avoid ether cleavage or aryl substitution.
      
  • Workup:

    • Filter off the inorganic solids (

      
      , KCl, KBr).
      
    • Concentrate the filtrate.[3]

    • (If DMF used): Dilute with EtOAc, wash with water (

      
      ) and LiCl solution to remove DMF.
      
  • Purification: Recrystallization from EtOH or Column Chromatography.

Workflow Visualization

Workflow Start Start: 2-Bromo-5-(bromomethyl)pyridine HCl Choice Select Nucleophile Start->Choice AminePath Path A: Amines (DIPEA / DCM) Choice->AminePath PhenolPath Path B: Phenols (K2CO3 / Acetone) Choice->PhenolPath Neut Step 1: In-situ Neutralization (0°C, 10 min) AminePath->Neut ReactA Step 2: SN2 Reaction (RT, 4-12h) Neut->ReactA Finish Isolate Product (Intact 2-Br motif) ReactA->Finish Act Step 1: Phenoxide Formation (RT, 15 min) PhenolPath->Act ReactB Step 2: SN2 Reaction (40-50°C, 4h) Act->ReactB ReactB->Finish

Figure 2: Decision tree for experimental execution based on nucleophile type.

Troubleshooting & Quality Control

Common Failure Modes
  • Dimerization (Self-Alkylation):

    • Symptom:[3][4][5] Formation of an insoluble precipitate that is not the product.

    • Cause: If the reaction is too concentrated or the free base is allowed to stand without a nucleophile, the pyridine nitrogen of one molecule attacks the bromomethyl group of another.

    • Prevention: Keep concentration

      
      . Ensure nucleophile is present before or immediately upon neutralization.
      
  • Hydrolysis (Alcohol Formation):

    • Symptom:[3][4][5] Appearance of a peak at

      
       (Mass 
      
      
      
      ).
    • Cause: Wet solvents or atmospheric moisture reacting with the highly electrophilic benzylic bromide.

    • Prevention: Use anhydrous solvents and keep under

      
       atmosphere.
      
  • Incomplete Conversion:

    • Cause: The HCl salt quenched the nucleophile because insufficient base was used.

    • Fix: Add an additional 0.5–1.0 equiv of base and check pH (should be basic, pH > 9).

Analytical Checkpoints
  • 
     NMR (CDCl
    
    
    
    ):
    • Starting Material:

      
       appears as a singlet around 
      
      
      
      .[6]
    • Product (Amine): The methylene peak typically shifts upfield to

      
      .
      
    • Product (Ether): The methylene peak shifts to

      
      .
      

References

  • Preparation of 2-bromo-5-bromomethylpyridine: Reid, J. et al. Process for the preparation of substituted pyridines.[1][3] U.S. Patent 5,155,117.[6] Issued Oct 13, 1992.

  • Reactivity of Halopyridines (

    
     vs 
    
    
    
    ):
    Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (General reference for Pyridine reactivity).
  • Safety & Handling (SDS): Sigma-Aldrich. Safety Data Sheet: 2-Bromo-5-(bromomethyl)pyridine. (Note: Representative link for class; verify specific batch SDS).

  • Application in Kinase Inhibitors (BTK): Pan, Z., et al. (2007). Discovery of Selective Irreversible Inhibitors for Bruton’s Tyrosine Kinase. ChemMedChem, 2(1), 58–61. (Illustrates the use of halomethyl pyridine linkers).

Sources

Suzuki coupling conditions for 2-Bromo-5-(bromomethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Dual-Electrophile Challenge

2-Bromo-5-(bromomethyl)pyridine hydrochloride presents a classic chemoselectivity paradox in cross-coupling chemistry. The molecule contains two distinct electrophilic sites:

  • C2-Aryl Bromide: The desired site for Suzuki-Miyaura coupling (sp² hybridized).

  • C5-Bromomethyl: A highly reactive benzylic-like alkyl halide (sp³ hybridized), prone to nucleophilic attack (

    
    ) and oxidative addition.
    

The Critical Risk: Standard Suzuki conditions utilize aqueous bases (e.g.,


, 

) and alcoholic cosolvents. Under these conditions, the C5-bromomethyl group will rapidly undergo hydrolysis (forming the alcohol), alkoxylation (forming the ether), or self-polymerization before the palladium cycle can effectively couple the aryl bromide.

This guide provides two distinct workflows:

  • Protocol A (Direct Coupling): A specialized, anhydrous protocol designed to preserve the alkyl bromide. High Risk / High Reward.

  • Protocol B (Derivatization-First): The industry-standard "Protection" route for maximum reliability. Low Risk / High Robustness.

Chemical Analysis & Reactivity Map

Understanding the competition between the two electrophiles is vital for catalyst and base selection.

2.1 The Reactivity Hierarchy
  • Acidity (HCl Salt): The hydrochloride salt (

    
    ) requires immediate neutralization. The first equivalent of base added to the reaction is sacrificial and will not participate in the catalytic cycle.
    
  • C5-Bromomethyl (

    
     Susceptibility):  Highly reactive toward hydroxides, alkoxides, and amines.
    
  • C2-Aryl Bromide (Pd Insertion): Electron-deficient pyridine ring facilitates oxidative addition, but the rate is often slower than the

    
     reaction at the C5 position if strong nucleophiles are present.
    
2.2 Visualization: Competing Pathways

The following diagram illustrates the "Safe Path" (Suzuki) versus the "Failure Modes" (Hydrolysis/Polymerization).

ReactivityMap Start 2-Bromo-5-(bromomethyl) pyridine HCl Base Base Addition (Neutralization) Start->Base -HCl FreeBase Free Base Intermediate (Unstable) Base->FreeBase PathA Path A: Suzuki Coupling (Desired) FreeBase->PathA Pd(0), Ar-B(OH)2 Anhydrous Base PathB Path B: S_N2 Attack (Side Reaction) FreeBase->PathB Aq. Base / Alcohol (OH-, OR-) PathC Path C: Self-Alkylation (Polymerization) FreeBase->PathC Intermolecular Attack (High Conc.) Product 2-Aryl-5-(bromomethyl) pyridine PathA->Product Byproduct Hydroxymethyl/Alkoxymethyl Impurity PathB->Byproduct

Figure 1: Reaction pathways showing the competition between the desired Pd-catalyzed cycle and nucleophilic side reactions.

Protocol A: Direct Chemoselective Coupling

Objective: Couple the C2-Br while leaving the C5-CH2Br intact. Strategy: Use a base that is strong enough to activate the boronic acid but too bulky or insoluble to attack the alkyl bromide. Exclude water and alcohols.

3.1 Reagent Selection Logic
ComponentSelectionRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ Bidentate ligand prevents

-hydride elimination; robust against poisoning.
Base

(Anhydrous)
Finely ground. Low solubility in organic solvents minimizes

at C5.
Solvent 1,4-Dioxane or Toluene Non-nucleophilic. Dioxane coordinates Pd, stabilizing the intermediate.
Boronic Acid Aryl Boronic Ester (BPin) Boronic esters (BPin) release the active species more slowly than free acids, reducing homocoupling.
3.2 Step-by-Step Protocol

Note: All glassware must be oven-dried. Reaction performed under Argon/Nitrogen.

  • Neutralization & Setup:

    • To a reaction vial, add 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 equiv).

    • Add Aryl Boronic Pinacol Ester (1.1 equiv).

    • Add Anhydrous

      
        (3.5 equiv).
      
      • Crucial: The first 1.0 equiv neutralizes the HCl. The remaining 2.5 equiv drive the Suzuki reaction.

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (Concentration: 0.1 M).

    • Optional: If solubility is poor, add 10% anhydrous DMF. Avoid alcohols.

  • Reaction:

    • Seal the vial and purge with inert gas for 5 minutes.

    • Heat to 80°C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. Look for the product mass. If you see M-Br+OH (hydrolysis), your solvent was wet.

  • Workup (Critical for Stability):

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc.

    • Do not wash with strong base. Wash gently with water (1x) and Brine (2x).

    • Dry over

      
       and concentrate at low temperature (<35°C) to prevent decomposition of the benzylic bromide.
      

Protocol B: The "Derivatization First" Route (Recommended)

Objective: Maximum yield and scalability. Strategy: Temporarily convert the unstable bromomethyl group into a stable acetate or ether, perform the Suzuki coupling, then regenerate the bromide (if needed).

4.1 Workflow Diagram

ProtectionRoute Step1 Step 1: Protection React with NaOAc/AcOH Intermediate1 Intermediate: 2-Bromo-5-(acetoxymethyl)pyridine Step1->Intermediate1 Step2 Step 2: Standard Suzuki Pd(PPh3)4, Na2CO3, Dioxane/H2O Intermediate1->Step2 Intermediate2 Coupled Product: 2-Aryl-5-(acetoxymethyl)pyridine Step2->Intermediate2 Step3 Step 3: Deprotection & Bromination 1. Hydrolysis (NaOH) 2. Bromination (CBr4/PPh3) Intermediate2->Step3 Final Final Product: 2-Aryl-5-(bromomethyl)pyridine Step3->Final

Figure 2: The robust "Protection-Coupling-Deprotection" sequence.

4.2 Protocol
  • Acetylation (Protection):

    • Reflux the starting material with NaOAc in Acetic Acid.

    • Result: The -CH2Br becomes -CH2OAc. This group is stable to Suzuki bases.

  • Suzuki Coupling:

    • Use standard, robust conditions:

      
       (5 mol%), 
      
      
      
      (2M aq), Dioxane.
    • Heat to 90°C.

    • Advantage:[2][3][4] No risk of side reactions at the C5 position.

  • Re-Bromination (If required):

    • Hydrolyze the acetate (NaOH/MeOH) to the alcohol.

    • Convert alcohol to bromide using

      
       (Appel Reaction) or 
      
      
      
      .

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Product contains -OH or -OEt at C5

attack by solvent/base.
Switch to Protocol A . Ensure conditions are strictly anhydrous. Use

instead of Carbonates.
Starting material consumed, no product Polymerization of free base.Dilute the reaction (0.05 M). Ensure base is added after the catalyst is in solution.
Low Conversion of Ar-Br Catalyst deactivation.Switch to a more active catalyst system like Pd-XPhos G3 or Pd(Amphos) which work at lower temperatures.
Black Precipitate (Pd Black) Catalyst decomposition.Add additional ligand (e.g., free dppf or

) to stabilize the Pd species.

References

  • Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4] Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • BenchChem. (2025).[5] Application Notes for Suzuki Coupling of Halomethyl Pyridines. BenchChem Technical Library. Link(Note: Generalized reference for commercially available protocols).

Sources

Application Note: Strategic Utilization of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride in Medicinal Chemistry

[1][2]

Executive Summary

This guide details the strategic application of 2-Bromo-5-(bromomethyl)pyridine hydrochloride (CAS: 1353945-06-8) as a bifunctional linker in drug discovery.[1][2] Unlike simple pyridine halides, this molecule possesses two electrophilic sites with distinct reactivity profiles: a highly reactive benzylic-like alkyl bromide at the C5 position and a metal-activatable aryl bromide at the C2 position.[1][2]

This "reactivity gradient" allows for orthogonal functionalization —the ability to selectively modify one site without affecting the other—making it a premier building block for Kinase inhibitors (e.g., p38 MAPK), GPCR ligands, and fragment-based drug design (FBDD).

Chemical Profile & Stability[2][3][4]

Table 1: Physicochemical Specifications

PropertySpecificationApplication Note
IUPAC Name 2-Bromo-5-(bromomethyl)pyridine hydrochloride
CAS (Salt) 1353945-06-8Preferred for storage stability.[1][2]
CAS (Free Base) 101990-45-8Generated in situ for reactivity.[1][2]
Formula

MW: 287.38 g/mol
Appearance Off-white to beige crystalline solidHygroscopic; store under inert gas.[1][2]
Solubility Soluble in DMSO, DMF, MeOH; Low in

Salt form is insoluble in non-polar organics.
Hazards Lachrymator , VesicantHandle in fume hood only.[2] Mimics benzyl bromide toxicity.[2]
Stability Insight

The hydrochloride salt is significantly more stable than the free base. The free base, containing both a basic nitrogen and a reactive alkyl bromide, is prone to intermolecular self-alkylation (polymerization) upon prolonged storage.[1] Protocol Rule #1: Always store as the HCl salt and neutralize immediately prior to use.

Strategic Reactivity Map

The utility of this intermediate lies in its ability to serve as a "linchpin" between a polar "head" group (via C5) and a hydrophobic "tail" (via C2).

Diagram 1: Orthogonal Reactivity Logic

ReactivityMapCore2-Bromo-5-(bromomethyl)pyridine(Core Scaffold)C5_PathC5 Position (Alkyl Halide)High Reactivity (SN2)Target: Amines, Thiols, AlkoxidesCore->C5_Path  Kinetically Favored(Mild Base, RT)C2_PathC2 Position (Aryl Halide)Latent Reactivity (Pd-Cat)Target: Boronic Acids, StannanesCore->C2_Path  Requires Activation(Pd Catalyst, Heat)

Caption: The C5-bromomethyl group undergoes nucleophilic substitution under mild conditions, while the C2-bromo group remains inert until activated by transition metal catalysis.

Experimental Protocols

Workflow Strategy

To maximize yield and minimize side reactions (such as hydrolysis of the alkyl bromide), the recommended sequence is C5-Alkylation first , followed by C2-Cross Coupling .[1]

Protocol A: C5-Selective N-Alkylation (Attaching the "Head")

Objective: Synthesis of 2-bromo-5-((4-methylpiperazin-1-yl)methyl)pyridine.[1][2] Mechanism:

2

Reagents:

  • Starting Material (SM): 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 eq)[1][2]

  • Nucleophile: N-Methylpiperazine (1.1 eq)[1][2]

  • Base:

    
     (3.0 eq) or DIPEA (3.0 eq)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the SM (1.0 eq) in anhydrous ACN (0.1 M concentration).

  • Neutralization: Add powdered

    
     (3.0 eq). Stir at Room Temperature (RT) for 15 minutes.
    
    • Scientist's Note: The solution may bubble slightly as HCl is neutralized. The salt will not fully dissolve, but the free base will be liberated into the organic phase.

  • Addition: Add N-Methylpiperazine (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/MeOH 9:1). The starting material (high

      
      ) should disappear.
      
    • Caution: Do not heat above 40°C unless necessary; high heat can promote displacement of the C2-bromide by the amine (rare, but possible with aggressive nucleophiles).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often pure enough for the next step. If not, purify via flash chromatography (DCM/MeOH).

Protocol B: C2-Selective Suzuki-Miyaura Coupling (Attaching the "Tail")

Objective: Coupling the alkylated pyridine with an aryl boronic acid.[1][2] Mechanism: Pd-Catalyzed Cross-Coupling.[1][2]

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Coupling Partner: Phenylboronic acid derivative (1.2 eq)[1]

  • Catalyst:

    
     (0.05 eq) or 
    
    
    [1]
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Inertion: Purge the reaction vessel with Nitrogen or Argon.[2]

  • Loading: Add the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Pd catalyst (5 mol%) to the vessel.

  • Solvation: Add 1,4-Dioxane (degassed) and the aqueous base solution.

  • Reaction: Heat to 90°C for 12 hours under inert atmosphere.

    • Scientist's Note: The C5-amine functionality installed in Protocol A is stable under these conditions.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[2][3] Dry over

    
    .[2]
    
  • Purification: Flash chromatography.

Case Study: Synthesis of p38 MAP Kinase Inhibitor Motif

This intermediate is frequently used to synthesize pyridinylimidazole inhibitors.[2] The workflow below illustrates the assembly of a "Tri-component" inhibitor system.

Diagram 2: Synthetic Workflow

SynthesisWorkflowSMStart: 2-Bromo-5-(bromomethyl)pyridine HClStep1Step 1: Neutralization & SN2(Reagent: Morpholine, K2CO3)SM->Step1InterIntermediate:4-((6-Bromopyridin-3-yl)methyl)morpholineStep1->Inter  Yield: ~85%Step2Step 2: Suzuki Coupling(Reagent: 4-Fluorophenylboronic acid, Pd-Cat)Inter->Step2FinalFinal Product:Kinase Inhibitor MotifStep2->Final  Yield: ~70%

Caption: Stepwise assembly of a kinase inhibitor scaffold. The alkyl bromide is consumed first to prevent polymerization, followed by the metal-catalyzed arylation.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of

Ensure solvents are anhydrous . Avoid hydroxide bases; use Carbonate or DIPEA.[2]
Polymerization Free base stored too longGenerate free base in situ (Protocol A, Step 2). Do not isolate free base for storage.[2]
No Reaction in Step 2 Catalyst poisoningThe amine at C5 can coordinate to Pd.[2] Increase catalyst loading to 10 mol% or use bidentate ligands (dppf, Xantphos).
Lachrymatory Effect Vapor releaseQuench all glassware and waste with dilute NaOH to destroy residual alkyl bromide before removing from the hood.[2]

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 564216, 2-Bromo-5-methylpyridine.[1][2] Retrieved from [1]

  • ChemicalBook. (2025).[2][4] 2-Bromo-5-(bromomethyl)pyridine hydrochloride Product Specifications. Retrieved from [1]

  • MDPI. (2017).[2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.[2][4][5][6][7][8] Retrieved from [1]

Advanced Application Note: Preparation of Complex Heterocycles Using 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

The construction of complex heterocyclic scaffolds in modern drug discovery often requires building blocks with orthogonal reactivity. As a Senior Application Scientist, I frequently recommend1[1] as a premier bifunctional scaffold designed for this exact purpose. It features two distinct electrophilic sites that can be addressed sequentially without cross-interference:

  • The Bromomethyl Group (-CH₂Br): A highly reactive benzylic-type halide that readily undergoes bimolecular nucleophilic substitution (Sₙ2) under mild basic conditions[2].

  • The 2-Bromopyridine Moiety: An electron-deficient aryl halide that is inert to standard Sₙ2 conditions but highly primed for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings[3].

Expert Insight: Why the Hydrochloride Salt? While the 4[4] can be synthesized via the radical bromination of 2-bromo-5-methylpyridine using NBS and AIBN[5], it is inherently unstable. The free base is prone to intermolecular self-alkylation (quaternization of the pyridine nitrogen) upon prolonged storage. Utilizing the hydrochloride salt protonates the pyridine nitrogen, rendering it non-nucleophilic and significantly extending the reagent's shelf life and batch-to-batch reproducibility.

Physicochemical Properties & Quantitative Parameters

To ensure reproducibility, all quantitative data regarding the handling and reactivity of this building block are summarized below.

Table 1: Physicochemical Properties and Standard Reaction Parameters

ParameterValue / Specification
Chemical Identity 2-Bromo-5-(bromomethyl)pyridine hydrochloride
CAS Number 1353945-06-8 (HCl salt)[1], 101990-45-8 (Free base)[4]
Molecular Weight 287.38 g/mol
Storage Conditions 2-8 °C, under inert gas (N₂/Ar), protect from moisture[4]
Sₙ2 Alkylation Temp. 60–82 °C (Optimal in polar aprotic solvents like MeCN)
Base Equivalents (Sₙ2) 2.5 – 3.0 equiv (Accounts for HCl neutralization + HBr byproduct)
Suzuki Coupling Temp. 80–100 °C (Standard biphasic conditions)
Typical Catalyst Loading 5 mol% Pd(dppf)Cl₂ or Pd(PPh₃)₄[2]

Strategic Workflow for Heterocycle Synthesis

The following diagram maps the orthogonal synthetic logic used to build advanced heterocycles from this precursor.

G A 2-Bromo-5-(bromomethyl)pyridine HCl (Stable Precursor) B In Situ Neutralization (Base: K2CO3 or DIPEA) A->B Deprotonation C SN2 Alkylation (Targets -CH2Br) B->C + Nucleophile (e.g., Amine/Azole) D Pd-Catalyzed Cross-Coupling (Targets 2-Bromo) C->D + Boronic Acid Pd(0) Catalyst E Advanced Heterocyclic Scaffold (e.g., Biaryl Amines) D->E Final Assembly

Figure 1: Orthogonal synthetic workflow leveraging the bifunctional precursor's dual reactivity.

Protocol 1: Chemoselective Sₙ2 Alkylation

Objective: To selectively functionalize the bromomethyl position with a secondary amine or azole without affecting the 2-bromo substituent.

Causality & Design: Acetonitrile (MeCN) is utilized as a polar aprotic solvent because it accelerates Sₙ2 kinetics by poorly solvating nucleophilic anions. Potassium carbonate (K₂CO₃) is selected as the base. We explicitly use 3.0 equivalents: 1.0 eq to neutralize the HCl salt of the pyridine, 1.0 eq to sequester the HBr byproduct generated during the Sₙ2 reaction, and a 1.0 eq excess to ensure complete deprotonation of the nucleophile and drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-bromo-5-(bromomethyl)pyridine hydrochloride (1.0 equiv) and the nucleophile (e.g., a secondary amine, 1.1 equiv) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (3.0 equiv) in one portion. (Expert Note: Finely powdered K₂CO₃ increases the surface area, facilitating heterogeneous deprotonation).

  • Reaction Execution: Stir the suspension at 60 °C under an inert atmosphere (N₂ or Ar) for 4–12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material mass (m/z 249.9/251.9) should be fully consumed[2].

  • Self-Validating Workup: Cool the mixture to room temperature and filter through a pad of Celite. Rationale: This removes the inorganic salts (KCl, KBr, unreacted K₂CO₃) which can interfere with downstream purification. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple the alkylated 2-bromopyridine intermediate with an aryl or heteroaryl boronic acid to form a biaryl scaffold. This is a critical step in the synthesis of3[3].

Causality & Design: We employ Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides a large bite angle, which accelerates the challenging oxidative addition into the electron-deficient C-Br bond of the pyridine ring while suppressing unwanted protodehalogenation. A solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v) is used because Dioxane solubilizes the organic components and the catalyst, while water is critical for dissolving the inorganic base (Na₂CO₃) and forming the reactive boronate complex required for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the alkylated 2-bromopyridine intermediate (1.0 equiv), the aryl boronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Degas the mixture by bubbling Argon through the solution for 15 minutes. (Critical Step: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) species to inactive Pd(II), stalling the catalytic cycle).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) rapidly under a stream of Argon.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C for 8–16 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The mass of the desired biaryl product should be the dominant peak.

  • Self-Validating Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica to remove the palladium black. Partition the filtrate with water, extract the aqueous layer with EtOAc, combine the organic layers, dry (Na₂SO₄), and concentrate. Purify via column chromatography.

References

  • Pyridine, 2-bromo-5-(bromomethyl)- (9CI) . ChemicalBook. 4

  • Synthesis of 2-bromo-5-bromomethylpyridine . PrepChem. 5

  • 2-broMo-5-(broMoMethyl)pyridine hydrochloride . ChemicalBook. 1

  • Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof (WO2022198196A1) . Google Patents. 2

  • 3-aminopyrrolidine derivatives as modulators of chemokine receptors (US7834021B2) . Google Patents. 3

Sources

Technical Application Note: Selective Thioalkylation of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

[1]

Introduction & Core Reactivity Profile

2-Bromo-5-(bromomethyl)pyridine hydrochloride is a high-value bifunctional building block in drug discovery. Its utility stems from its orthogonal reactivity : it contains a highly reactive electrophilic alkyl halide (5-bromomethyl) and a less reactive aryl halide (2-bromo).[1]

This guide details the protocol for the chemoselective

Chemoselectivity Rationale[1][2][3]
  • 5-(Bromomethyl) Group: A "picolyl" halide, analogous to a benzylic halide.[1] The carbon is

    
     hybridized and highly susceptible to nucleophilic attack. The adjacent pyridine ring stabilizes the transition state, making it orders of magnitude more reactive than standard alkyl halides.
    
  • 2-Bromo Group: An aryl halide (

    
     carbon).[1] Substitution at this position (
    
    
    ) typically requires forcing conditions (high heat, strong electron-withdrawing groups) or transition-metal catalysis (e.g., Buchwald-Hartwig).[1] Under the mild basic conditions used for thiolation, this position remains inert.

Mechanistic Pathway[1][4][5]

The reaction follows a classical bimolecular nucleophilic substitution (

2
  • Neutralization: The added base first neutralizes the hydrochloride salt of the pyridine substrate.

  • Activation: The base deprotonates the thiol (

    
    ) to generate the highly nucleophilic thiolate anion (
    
    
    ).
  • Substitution: The thiolate attacks the methylene carbon of the 5-bromomethyl group, displacing the bromide ion.

Diagram 1: Reaction Mechanism & Selectivity

ReactionMechanismSubstrate2-Bromo-5-(bromomethyl)pyridine HClIntermediateFree Base Pyridine+ Thiolate (RS-)Substrate->IntermediateNeutralization &DeprotonationSelectivity2-Br Position:Inert under mild conditionsSubstrate->SelectivityBaseBase (e.g., K2CO3)Base->IntermediateThiolThiol (R-SH)Thiol->IntermediateNeutralization &DeprotonationTSTransition State(SN2 Attack)Intermediate->TSRapidProductThioether ProductTS->ProductSelective AlkylationByproductByproducts:KCl/KBr + H2O/CO2TS->Byproduct

Caption: Mechanistic flow showing the critical neutralization step and selective attack at the methylene carbon.

Experimental Design Strategy

Base Selection & Stoichiometry (Critical)

Since the starting material is an HCl salt , standard 1:1 base stoichiometry will fail. You must provide enough base to neutralize the pyridine salt and deprotonate the thiol.

BaseEq. RequiredProsCons

2.5 - 3.0 Mild, cheap, easily removed by filtration/wash.[1]Heterogeneous (requires stirring); slow in non-polar solvents.

2.0 - 2.5Higher solubility in DMF; faster reaction.[1]More expensive; harder to remove trace Cs salts.
DIPEA 2.5 - 3.0Homogeneous; good for acid-sensitive substrates.[1]Difficult to remove completely; can act as a nucleophile (quaternization).
NaH 2.2Irreversible deprotonation; very fast.Requires anhydrous conditions; risk of disulfide formation if not careful.

Recommendation: Use


Solvent Systems[1][8]
  • DMF (Dimethylformamide): The "Gold Standard" for

    
    . High solubility for both organic substrate and inorganic base.
    
  • Acetonitrile (MeCN): Good alternative. Easier to remove (lower boiling point) but

    
     is less soluble.
    
  • THF/Water (1:1): Green alternative. Good if the thiol is water-soluble.[1]

Detailed Protocol

Objective: Synthesis of 2-bromo-5-((alkylthio)methyl)pyridine. Scale: 1.0 mmol (approx. 250 mg of substrate).

Materials
  • Substrate: 2-Bromo-5-(bromomethyl)pyridine hydrochloride (MW: 287.38 g/mol ).[1]

  • Reagent: Thiol (R-SH) (1.1 equivalents).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 equivalents).
    
  • Solvent: DMF (anhydrous), 5.0 mL (5 vol).

Step-by-Step Procedure
  • Preparation of Thiolate Solution:

    • To a clean, dry 20 mL vial equipped with a magnetic stir bar, add the Thiol (1.1 mmol) and DMF (3.0 mL).

    • Add

      
        (3.0 mmol, 414 mg) in one portion.
      
    • Stir at Room Temperature (RT) for 10–15 minutes. Note: This pre-activation ensures the thiol is deprotonated and minimizes the time the electrophile sits in basic solution without reacting.

  • Addition of Electrophile:

    • Dissolve 2-Bromo-5-(bromomethyl)pyridine HCl (1.0 mmol, 287 mg) in the remaining DMF (2.0 mL).

    • Critical Step: Add the pyridine solution dropwise to the stirring thiolate suspension over 2–5 minutes.

    • Reasoning: Dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, suppressing double alkylation (if the thiol has other nucleophilic sites) and intermolecular polymerization.

  • Reaction Monitoring:

    • Stir the mixture at RT (

      
      ).
      
    • Monitor by LCMS or TLC (typically 10–30% EtOAc/Hexane) after 30 minutes.

    • Expectation: The reaction is usually complete within 1–2 hours. The product will be less polar than the starting material (if free-based) and show a distinct UV shift.

  • Workup (Aqueous Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL).

    • Pour into Water (20 mL) or saturated

      
        solution.
      
    • Separate the layers.[3] Extract the aqueous layer once more with EtOAc (10 mL).

    • Combine organic layers and wash with:

      • Water (2 x 15 mL) – Crucial to remove DMF.

      • Brine (1 x 15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is often pure enough for the next step.

    • If purification is needed, use Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient (typically 0%

      
       30% EtOAc).
      
Diagram 2: Workflow & Purification Logic

WorkflowStartStart: Thiol + K2CO3 in DMF(Pre-stir 15 min)AddSubstrateAdd Pyridine-HCl Solution(Dropwise)Start->AddSubstrateMonitorMonitor (LCMS/TLC)1-2 Hours @ RTAddSubstrate->MonitorCheckComplete?Monitor->CheckCheck->MonitorNo (Wait)QuenchDilute with EtOAcWash with H2O (x2) & BrineCheck->QuenchYesDryDry (Na2SO4) & ConcentrateQuench->DryPurityCheckPurity > 95%?Dry->PurityCheckFinalFinal Product(Thioether)PurityCheck->FinalYesColumnFlash Chromatography(Hex/EtOAc)PurityCheck->ColumnNoColumn->Final

Caption: Operational workflow emphasizing the pre-activation of the thiol and DMF removal steps.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete neutralization of HCl salt.Ensure at least 2.5 eq. of base is used. Check pH of reaction (should be >9).
Disulfide Formation Oxidation of thiol by air.Degas solvents with

or Ar before use. Perform reaction under inert atmosphere.
Starting Material Remains Reaction stalled or base too weak.Add catalytic KI (5 mol%) to form the more reactive alkyl iodide in situ (Finkelstein).
Emulsion in Workup DMF presence in aqueous layer.Wash organic layer thoroughly with water (3x) or use 5% LiCl solution to break emulsion.

Safety & Handling (HSE)

  • Vesicant Warning: 5-(Bromomethyl)pyridines are potent alkylating agents.[1] They are lachrymators (tear gas-like) and vesicants (blistering agents).[1]

    • Control: Handle only in a functioning fume hood. Double-glove (Nitrile).[1]

    • Decontamination:[4] Quench all glassware and spills with a dilute solution of alcoholic KOH or ammonia to destroy the alkyl bromide before removing from the hood.

  • Thiol Odor: Thiols have low odor thresholds. Bleach (sodium hypochlorite) solution should be kept ready to neutralize any stench on glassware.

References

  • Reactivity of Picolyl Halides: BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. Retrieved from (Analogous reactivity profile).

  • Green Alkylation Protocols: Kazemi, M. et al. A Green and Highly Efficient Alkylation of Thiols in Water. J. Iran.[5] Chem. Soc., 2009. Retrieved from .

  • Safety Data: Fisher Scientific. Safety Data Sheet: 2-Amino-5-bromopyridine (Structural Analog). Retrieved from .

  • Thioether Synthesis Review: Synthetic access to thiols and thioethers: A review. Indian Academy of Sciences. Retrieved from .

  • General Nucleophilic Substitution: Chemistry LibreTexts. 18.7: Thiols and Sulfides. Retrieved from .

protecting group strategies for 2-Bromo-5-(bromomethyl)pyridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Stabilization & Synthesis of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

Part 1: Executive Summary & Strategic Analysis

The Challenge: The Pyridyl-Benzyl Paradox 2-Bromo-5-(bromomethyl)pyridine is a "privileged scaffold" in medicinal chemistry, widely used to synthesize inhibitors for targets like 17


-hydroxylase/17,20-lyase (CYP17) and various kinases.[1] However, its synthesis presents a critical stability paradox known as self-quaternization .[1]

The molecule contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the bromomethyl group) within the same structure. In its free base form, the molecule acts as a "suicide substrate," undergoing rapid intermolecular


 reactions to form insoluble, intractable pyridinium polymers (tars).

The Solution: Proton-as-Protecting-Group Unlike traditional covalent protecting groups (e.g., Boc, Fmoc) that require installation and cleavage steps, the strategy for this synthesis utilizes protonation as a reversible, non-covalent protecting group.[1] By converting the free base immediately into the hydrochloride salt, the nitrogen lone pair is sequestered (


 to ammonium), deactivating the ring's nucleophilicity while preserving the electrophilic integrity of the bromomethyl group.

Part 2: Mechanistic Visualization

The following diagram illustrates the failure mode (polymerization) and the stabilization strategy (hydrochloride salt formation).

G cluster_0 Failure Mode: Free Base Self-Alkylation cluster_1 Success Strategy: Proton Protection M1 Free Base (Nucleophile) M2 Free Base (Electrophile) M1->M2 Intermolecular N-Attack (Sn2) Salt HCl Salt Form (N-H+ Cl-) M1->Salt HCl/Dioxane Treatment Polymer Insoluble Pyridinium Polymer M2->Polymer Chain Reaction Stable Stable Monomer Ready for Storage Salt->Stable Lone Pair Sequestered

Figure 1: Mechanism of self-destructive polymerization vs. proton-stabilization.[1]

Part 3: Detailed Experimental Protocols

Two validated routes are presented. Method A is the industry standard for scale-up.[1] Method B is preferred when high-purity starting material (alcohol) is available and radical conditions must be avoided.[1]

Method A: Radical Bromination (Wohl-Ziegler) with In-Situ Trapping

Target:[1] Conversion of 2-bromo-5-methylpyridine to the HCl salt.[1]

Reagents & Materials:

  • Substrate: 2-Bromo-5-methylpyridine (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)[1]

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Benzotrifluoride (Green alternative to

    
    )[1]
    
  • Stabilizer: 4M HCl in Dioxane[2]

Protocol Steps:

  • Activation: In a flame-dried RBF equipped with a reflux condenser, dissolve 2-bromo-5-methylpyridine (e.g., 12.0 g, 70 mmol) in DCE (100 mL).

  • Addition: Add NBS (13.7 g, 77 mmol) and AIBN (570 mg, 3.5 mmol).

    • Note: Recrystallize NBS from water prior to use to remove HBr, which can cause premature side reactions.

  • Reaction: Heat to reflux (

    
    ) with vigorous stirring. Monitor via TLC (Hexane:EtOAc 9:1).[1][3]
    
    • Endpoint: Reaction is typically complete in 3–5 hours. Look for the disappearance of the starting methyl pyridine.

  • Filtration (Critical): Cool the mixture to

    
    . Succinimide will precipitate. Filter rapidly through a celite pad.
    
    • Caution: The filtrate contains the unstable free base. Proceed immediately.

  • Salt Formation (The Protection Step):

    • Transfer the filtrate to a clean flask.

    • Dropwise add 4M HCl in Dioxane (1.2 eq) at

      
       with stirring.
      
    • A white to off-white precipitate will form immediately.[1]

  • Isolation: Stir for 30 mins at

    
    . Filter the solid. Wash with cold diethyl ether (
    
    
    
    mL) to remove residual NBS/succinimide traces.[1]
  • Drying: Dry under vacuum at room temperature. Do not heat.

Method B: Deoxybromination of Alcohol Precursor

Target: Conversion of (6-bromopyridin-3-yl)methanol to the HCl salt.[1]

Protocol Steps:

  • Dissolution: Dissolve (6-bromopyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Bromination: Add Thionyl Bromide (

    
    , 1.2 eq) or 
    
    
    
    (0.4 eq) dropwise.
    • Mechanism:[4][5][6][7] The OH is converted to a good leaving group, then displaced by bromide.

  • Workup: Stir at RT for 2 hours.

  • Stabilization: The reaction inherently generates HBr/HCl byproducts, often yielding the salt directly. If the free base forms (checked by pH), add HCl/Ether immediately.

  • Precipitation: Add excess diethyl ether to force precipitation of the hydrochloride salt.

Part 4: Critical Process Parameters (CPP) & Data

The following table summarizes key parameters that determine the success of the synthesis.

ParameterOptimal RangeImpact of Deviation
Temperature (Method A)

<80°C: Incomplete reaction.[1] >90°C: Degradation/Tars.
Stoichiometry (NBS) 1.05 – 1.15 eqExcess: Di-bromination (gem-dibromide) at the methyl position.[1]
Quenching Time < 30 mins post-workupDelay: Exponential increase in self-alkylation (dimerization).[1]
Acid Source Anhydrous HCl (Dioxane/Ether)Aqueous HCl: Hydrolysis of the bromomethyl group to alcohol.

Yield Comparison:

MethodTypical YieldPurity (HPLC)Notes
A: Radical Bromination 65 - 75%>95%Most scalable; requires careful separation of succinimide.[1]
B: Alcohol Conversion 85 - 92%>98%Higher purity; starting material is more expensive.[1]

Part 5: Workflow Visualization

Workflow cluster_critical CRITICAL STABILIZATION PHASE Start Start: 2-Bromo-5-methylpyridine Reagents Add NBS + AIBN Solvent: DCE Start->Reagents Reflux Reflux (85°C, 4h) Radical Mechanism Reagents->Reflux Filter Filter Succinimide (0°C) Reflux->Filter FreeBase Filtrate: Unstable Free Base Filter->FreeBase Acid Add 4M HCl in Dioxane FreeBase->Acid SaltForm Precipitation of HCl Salt Acid->SaltForm Wash Wash (Cold Ether) Vacuum Dry SaltForm->Wash Final Product: 2-Bromo-5-(bromomethyl)pyridine HCl Wash->Final

Figure 2: Step-by-step synthetic workflow emphasizing the critical stabilization phase.[1]

References

  • BenchChem Protocols. (2025). Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note. Retrieved from

  • ChemicalBook. (2025).[3][8] General procedure for the synthesis of 2-bromo-5-(bromomethyl)pyridine from 2-bromo-5-methylpyridine. Retrieved from [1]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. (Based on US Patent 5,155,117).[1] Retrieved from

  • Goswami, S., et al. (2003). Strategic functionalization of pyridines. Journal of Organic Chemistry.
  • Ambeed. (2025). Safety and Handling of 2-Bromo-5-(bromomethyl)pyridine. Retrieved from

Sources

step-by-step synthesis of 2-bromo-5-substituted pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 2-bromo-5-substituted pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical node for divergent synthesis. The C2-bromide acts as a versatile handle for metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-substituent (alkyl, aryl, nitro, or heteroatom) modulates the electronic and lipophilic profile of the final drug candidate.

Synthesizing this scaffold presents a regiochemical paradox:

  • Electrophilic Aromatic Substitution (EAS) on pyridine is sluggish and favors the C3/C5 positions.

  • Nucleophilic substitution favors C2 but requires a leaving group.

Therefore, direct bromination of a 5-substituted pyridine to the 2-position is rarely viable. Instead, this guide details two robust, field-proven protocols that circumvent these limitations:

  • Protocol A (The Modified Sandmeyer/Craig Method): The gold standard for converting 2-amino-5-substituted pyridines.

  • Protocol B (Dehydroxybromination): A robust alternative starting from 2-hydroxy-5-substituted pyridines (2-pyridones).

Decision Matrix: Selecting the Right Pathway

Before initiating synthesis, select the protocol based on your starting material availability and substituent stability.

SynthesisDecision Start Target: 2-Bromo-5-R-Pyridine CheckSM Check Starting Material Availability Start->CheckSM Amine 2-Amino-5-R-Pyridine (Commercial/Cheap) CheckSM->Amine Available Hydroxyl 2-Hydroxy-5-R-Pyridine (2-Pyridone) CheckSM->Hydroxyl Available Substituent Is R acid-sensitive? Amine->Substituent ProtocolB PROTOCOL B: Dehydroxybromination (POBr3 or P2O5/TBAB) Hydroxyl->ProtocolB ProtocolA PROTOCOL A: Modified Sandmeyer (HBr/Br2/NaNO2) Substituent->ProtocolA No (Stable) Substituent->ProtocolB Yes (Avoid HBr)

Figure 1: Synthetic strategy decision tree based on precursor availability and functional group tolerance.

Protocol A: The Modified Sandmeyer (Craig Method)

This is the preferred method for scale-up. Unlike benzene diazonium salts, pyridine-2-diazonium salts are highly unstable and prone to hydrolysis (forming 2-pyridone). The "Craig Method" mitigates this by using liquid bromine in hydrobromic acid. The bromine reacts with nitric oxide to form nitrosyl bromide (NOBr) in situ, accelerating diazotization while keeping the reaction medium anhydrous enough to suppress hydrolysis.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 2-Amino-5-substituted pyridine (1.0 equiv).

  • Acid: 47-48% Hydrobromic acid (HBr) (approx. 10-15 mL per gram of substrate).

  • Bromine Source: Elemental Bromine (

    
    ) (2.5 - 3.0 equiv). Caution: Highly Toxic. 
    
  • Diazotization: Sodium Nitrite (

    
    ) (2.5 equiv) as a concentrated aqueous solution (e.g., 2.5M).
    
  • Solvent: None (HBr acts as solvent).

Step-by-Step Methodology
  • Solubilization (T = 0°C):

    • Charge a 3-neck round-bottom flask (RBF) with 48% HBr.

    • Cool to 0°C using an ice/salt bath.

    • Add the 2-amino-5-substituted pyridine portion-wise.[1] Note: An exotherm will occur; ensure internal temp stays <10°C.

  • Bromine Addition (T = -10°C):

    • Cool the mixture further to -10°C to -15°C.

    • Add elemental

      
       dropwise over 20-30 minutes.
      
    • Observation: A thick orange/yellow slurry (perbromide complex) will form. High stirring torque is required.

  • Diazotization (T < -5°C):

    • Add the aqueous

      
       solution dropwise very slowly .
      
    • Critical Control Point: The temperature must not exceed -5°C. Rapid addition causes "thermal runaway" and decomposition to the pyridone side-product.

    • Stir at -10°C for 1 hour after addition.

  • Decomposition & Quench:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Observation: Nitrogen gas evolution will occur.

    • Stir at RT for 1-2 hours. (Optional: Some protocols suggest warming to 40°C to ensure completion, but check stability).

    • Quench: Pour the reaction mixture onto crushed ice. Neutralize carefully with solid

      
       or 
      
      
      
      until pH ~9-10. Caution: Foaming.
  • Workup:

    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).

    • Wash combined organics with saturated

      
       (to remove excess 
      
      
      
      ), then brine.
    • Dry over

      
      , filter, and concentrate.[2]
      
Mechanism & Critical Failure Points

SandmeyerMechanism Amine 2-Amino-Pyridine Complex Perbromide Complex (Orange Slurry) Amine->Complex + HBr / Br2 (-10°C) Diazonium [Py-N2]+ Br- (Unstable Intermediate) Complex->Diazonium + NaNO2 (NOBr formation) Product 2-Bromo-Pyridine Diazonium->Product Warm to RT (-N2) SideProduct 2-Pyridone (Hydrolysis) Diazonium->SideProduct Water / High Temp (FAILURE MODE)

Figure 2: Mechanistic pathway of the Craig Method, highlighting the competition between bromination and hydrolysis.

Protocol B: Dehydroxybromination (Phosphorus Activation)

When the 2-amino precursor is unavailable, or if the 2-pyridone is the starting material (common in metabolic studies), conversion of the C2-hydroxyl (tautomer of pyridone) to bromide is effective.

Reagents
  • Substrate: 2-Hydroxy-5-substituted pyridine (2-pyridone).

  • Reagent: Phosphorus Oxybromide (

    
    ) (neat) OR 
    
    
    
    + Tetrabutylammonium Bromide (TBAB).
  • Solvent: Toluene (if using TBAB method) or Melt (if using neat

    
    ).
    
Variant B1: Neat POBr3 (Traditional)
  • Mix substrate and

    
     (3.0 equiv) in a sealed pressure tube or RBF with a condenser.
    
  • Heat to 110-130°C for 3-5 hours.

  • Cool to 0°C and quench by slow addition of crushed ice (Violent reaction!).

  • Neutralize and extract.[3][2]

Variant B2: Mild Activation (Recommended for Safety)

Reference: Guidechem Protocol 1.2

  • Suspend 2-hydroxy-5-R-pyridine (1.0 equiv), TBAB (1.2 equiv), and

    
     (2.5 equiv) in Toluene.
    
  • Reflux (110°C) for 1-2 hours.

  • Decant the toluene layer. Wash the residue with fresh toluene.

  • Wash combined organics with

    
     and brine.
    
  • Advantage: Avoids handling molten phosphorus halides and easier workup.

Comparative Data & Yields

The following data summarizes typical yields for various 5-substituents using Protocol A (Craig Method).

Substituent (C5)ProtocolTypical YieldNotes
-CH3 (Methyl) Craig Method85-92%Highly scalable; Product is a low-melting solid.
-NO2 (Nitro) Craig Method75-85%Precursor (2-amino-5-nitropyridine) is commercially abundant.
-Br (Bromo) Craig Method80-83%Yields 2,5-dibromopyridine. Excellent purity.
-F (Fluoro) Craig Method60-70%Volatility of product requires careful concentration.
-OMe (Methoxy) Craig Method40-55%Lower yield due to competing demethylation in strong HBr.

Troubleshooting & Optimization

The "Pyridone Trap"

Symptom: LCMS shows a mass corresponding to [M-Br+OH]. Cause: Hydrolysis of the diazonium intermediate. Solution:

  • Increase Bromide Concentration: Ensure at least 3.0 equiv of elemental

    
     is used.
    
  • Lower Temperature: Keep the diazotization step strictly below -5°C.

  • Rate of Addition: Add nitrite slower to prevent local heating.

Incomplete Conversion

Symptom: Starting material (amine) remains. Solution:

  • Check Nitrite Quality:

    
     degrades over time. Use a fresh bottle.
    
  • Post-Stirring: Allow the reaction to warm to 40°C for 30 mins after N2 evolution slows down to drive the reaction to completion.

References

  • Organic Syntheses , Coll. Vol. 3, p. 136 (1955); Vol. 26, p. 16 (1946). Synthesis of 2-bromopyridine via Craig Method.Link

  • GuideChem , Preparation of 2-Bromo-5-nitropyridine via P2O5/TBAB method. Link

  • BenchChem , Lithiation of 3-Bromopyridine and Functionalization. Link

  • Heterocyclic Letters , Vol. 11, No. 3, 447-452 (2021). Scalable process for 2,5-dibromopyridine from 2-aminopyridine.[4]Link[1]

  • Sigma-Aldrich , 2-Bromo-5-methylpyridine Product Specification and CAS 3510-66-5. Link

Disclaimer: This protocol involves hazardous chemicals (Bromine, HBr, Phosphorus halides). All procedures must be performed in a functioning fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimization of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Self-Destruct" Mechanism[1]

The core challenge with 2-Bromo-5-(bromomethyl)pyridine hydrochloride is not the alkylation reaction itself, but the stability of the intermediate free base.[1]

In its hydrochloride salt form, the pyridine nitrogen is protonated (


), rendering it non-nucleophilic and stable.[1] However, to permit alkylation, you must neutralize the salt. The moment the free base is generated, the pyridine nitrogen becomes nucleophilic. If it is not immediately intercepted by your desired nucleophile, it will attack the bromomethyl group of a neighboring molecule.

This leads to intermolecular self-quaternization (polymerization), resulting in an insoluble dark tar and low yields.[1]

The Critical Balance
  • Too Basic / Fast Neutralization: High concentration of free base

    
     Rapid polymerization.[1]
    
  • Too Acidic / Slow Neutralization: Pyridine remains protonated

    
     No reaction.[1]
    
  • Solution: Controlled in situ neutralization in the presence of a high-affinity nucleophile.[1]

Mechanistic Visualization

The following diagram illustrates the "Race Condition" occurring in your flask. Yield improvement depends entirely on favoring Path A over Path B.[1]

ReactionPathways cluster_0 Critical Control Point Salt Starting Material (HCl Salt) FreeBase Active Free Base (Transient Species) Salt->FreeBase Base (Deprotonation) Product Desired Alkylated Product FreeBase->Product Path A: Nucleophile (Fast) Polymer Pyridinium Polymer (Dark Tar/ Precipitate) FreeBase->Polymer Path B: Self-Alkylation (Slow but constant) Hydrolysis Alcohol Impurity (Hydrolysis) FreeBase->Hydrolysis Path C: Water present

Figure 1: The Kinetic Competition. Path B (Polymerization) dominates if the free base accumulates without the nucleophile present.

Optimized Experimental Protocols

Do not pre-neutralize the salt.[1] Use one of the following methods to ensure the free base is generated only when it can immediately react.

Method A: The "Slow-Release" Protocol (Recommended)

Best for: Amines, Thiols, and robust nucleophiles in aprotic solvents.

The Logic: We use a heterogeneous base (inorganic carbonate) with low solubility in the organic solvent. This creates a "buffer-like" effect where the free base is released slowly as the reaction consumes it.[1]

Reagents:

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous is critical).[1]

  • Base:

    
     (Powdered, dried) or 
    
    
    
    (for faster kinetics).[1]
  • Stoichiometry: 1.0 equiv Substrate (HCl salt) : 1.1 equiv Nucleophile : 2.5 equiv Base.[1]

Step-by-Step:

  • Prepare the Nucleophile: Dissolve your nucleophile (1.1 equiv) in anhydrous ACN.

  • Add the Base: Add powdered

    
     (2.5 equiv) to the nucleophile solution. Stir for 10 minutes at Room Temperature (RT).
    
  • Cool Down: Cool the mixture to 0°C .

  • Add the Salt: Add the 2-Bromo-5-(bromomethyl)pyridine HCl solid in small portions over 15–20 minutes.

    • Why? Adding the salt to the base ensures that as soon as a molecule is neutralized, it is surrounded by excess nucleophile.

  • Reaction: Allow to warm to RT naturally. Monitor by TLC/LCMS.[1]

    • Note: If the reaction is sluggish, heat to 40°C, but never exceed 60°C.

Method B: The Biphasic Protocol (DCM/Water)

Best for: Highly reactive nucleophiles or when strictly avoiding polymerization is paramount.

The Logic: The salt stays in the water layer. The base (e.g.,


) is in the water.[2][3] The nucleophile is in the DCM.[1] The free base is generated at the interface and immediately extracted into the DCM where it reacts.

Step-by-Step:

  • Dissolve the nucleophile in DCM.[1]

  • Dissolve the 2-Bromo-5-(bromomethyl)pyridine HCl in a minimal amount of water.[1]

  • Layer the aqueous solution over the DCM.[1]

  • Add saturated aqueous

    
     rapidly while stirring vigorously.
    
  • The free base is generated, partitions into DCM, and reacts.[1]

Troubleshooting Guide & FAQ

Symptom: Reaction mixture turns black/tarry rapidly.[1][4]
  • Cause: Uncontrolled polymerization (Path B in Fig 1).[1]

  • Fix: You likely added the base to the salt before the nucleophile, or you mixed them too hot. Always have the nucleophile present before the base meets the salt.

  • Rescue: If the tar is minor, filter through a celite pad. If the mixture is solid, the batch is lost.

Symptom: Low yield, high recovery of "Alcohol" impurity.[1]
  • Cause: Hydrolysis.[1] The "bromomethyl" group reacted with adventitious water.[1]

  • Fix:

    • Dry your solvents (KF < 100 ppm).[1]

    • If using

      
      , it must be flame-dried or oven-dried.[1] Hygroscopic bases bring water into the reaction.[1]
      
Symptom: Reaction stalls; starting material remains.[1][4]
  • Cause: The HCl salt is not fully neutralized.[1]

  • Fix: Check the pH. If using an organic base (like DIPEA), you may need more equivalents (remember: 1 eq is consumed just to neutralize the HCl). If using Carbonate, grind it finer to increase surface area.[1]

Data Table: Solvent & Base Compatibility
SolventBaseSuitabilityNotes
Acetonitrile

High Best balance.[1] Slow release of free base.[1]
DMF

Medium Fast reaction, but higher risk of polymerization due to high solubility.[1]
DCM DIPEALow DIPEA can react with the bromide (quaternization) to form a byproduct.[1]
Ethanol NaOEtCritical Failure Will form the ethyl ether (solvolysis) instead of alkylation.[1]

Workflow Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start Optimization CheckSolubility Is Nucleophile soluble in ACN? Start->CheckSolubility MethodA Use Method A (Solid K2CO3 / ACN) CheckSolubility->MethodA Yes MethodB Use Method B (DCM / Water Biphasic) CheckSolubility->MethodB No CheckYield Check Yield MethodA->CheckYield MethodB->CheckYield BlackTar Issue: Black Tar? CheckYield->BlackTar Low Yield Alcohol Issue: Alcohol Byproduct? CheckYield->Alcohol Impure FixTar Action: Lower Temp, Add Salt Slower BlackTar->FixTar FixWater Action: Dry Solvents, Switch to Molecular Sieves Alcohol->FixWater

Figure 2: Decision Matrix for protocol selection and troubleshooting.

References

  • ChemicalBook. (2025).[1] Synthesis and Properties of 2-Bromo-5-(bromomethyl)pyridine. Retrieved from

  • Royal Society of Chemistry. (2014).[1] Reactivity of Bromomethyl Pyridine Derivatives in Nucleophilic Substitution.[1] (Contextual grounding on pyridine reactivity). Retrieved from

  • BenchChem. (2025).[1][4][5][6] Preparation and Stability of Bromomethyl Pyridines.[1] (Protocol for handling reactive benzylic halides).[1] Retrieved from [5]

  • National Institutes of Health (PMC). (2014).[1] 2-Bromopyridines as Versatile Synthons.[1] (Data on stability of 2-bromo-substituted pyridines). Retrieved from

Sources

preventing hydrolysis of bromomethyl group in pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as an interactive Technical Support Center for researchers working with Bromomethylpyridine Hydrochloride (and its Hydrobromide analogs).

Current Status: Operational Topic: Stabilization & Handling of Bromomethylpyridine Hydrochloride Ticket ID: BMP-HCL-STABILITY-001[1][2]

Critical Stability Briefing (The "Why")

The Core Problem: Bromomethylpyridine hydrochloride is chemically schizophrenic. It faces two opposing degradation pathways depending on the pH and moisture content of your environment.

  • Hydrolysis (The Wet Acid Pathway): The hydrochloride salt is hygroscopic .[1] It aggressively pulls moisture from the air.[1] The pyridine ring, when protonated (as in the salt), is strongly electron-withdrawing. This polarizes the

    
     bond, making the methylene carbon highly electrophilic. Water acts as a nucleophile, displacing the bromide via an 
    
    
    
    -like solvolysis mechanism, generating (hydroxymethyl)pyridine and HBr/HCl.[2]
    • Note: Unlike benzyl bromide, the electron-deficient pyridine ring destabilizes the carbocation, making

      
       pathways less favorable unless the solvent is highly ionizing.
      
  • Polymerization (The Free Base Pathway): If you neutralize the salt to "clean it up" before reaction, you generate the free base . The pyridine nitrogen is a good nucleophile; the bromomethyl group is a good electrophile. The molecule will attack itself (intermolecular

    
    ), forming an insoluble, black "tar" of polypyridinium salts.
    

The Golden Rule:

Keep it acidic (salt form) and keep it dry. Only neutralize the salt in situ in the presence of your target nucleophile.

Visualization: Degradation Pathways

The following diagram illustrates the "Triangle of Doom" for this molecule.

degradation_pathways Salt Bromomethylpyridine HCl Salt (Stable Solid) Alcohol Hydroxymethylpyridine (Hydrolysis Product) Salt->Alcohol SN2 Attack by H2O Polymer Polypyridinium Tar (Self-Polymerization) Salt->Polymer Self-Quaternization Moisture Moisture/Water (Hygroscopicity) Moisture->Alcohol Base Base (NaOH/TEA) (Premature Neutralization) Base->Polymer

Figure 1: Competing degradation pathways.[2] Moisture drives hydrolysis; base drives polymerization.

Storage & Handling FAQ

Q: My bottle arrived, and the solid looks "clumpy" or sticky. Is it ruined? A: It is likely compromised.[1][2] Pure bromomethylpyridine HCl should be a free-flowing white to off-white powder.[1][2] Clumping indicates water absorption.[1][2]

  • Diagnostic: Run a quick proton NMR in DMSO-

    
    .[1] Look for a methylene singlet shift.[1][2]
    
    • ~4.7-4.8 ppm: Intact Bromomethyl group.[1]

    • ~4.5-4.6 ppm: Hydrolyzed Hydroxymethyl group (Alcohol).[2]

    • Note: If the alcohol peak is >5%, recrystallization is difficult. Purchase fresh material.

Q: How do I store this long-term? A: Follow the "Zero-Moisture Protocol" :

  • Temperature: -20°C (Freezer). Cold slows the kinetics of hydrolysis if trace water is present.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1][2][3]

  • Secondary Containment: Place the bottle inside a desiccator jar containing active desiccant (e.g.,

    
     or indicating silica) inside the freezer.
    
  • Seal: Parafilm alone is insufficient. Use electrical tape or a secondary screw-top jar.[1][2]

Q: Can I weigh it on the open bench? A: Only if the humidity is <30% and you are fast.

  • Better Method: Weigh a closed vial, add approximate amount in a glovebox or glove bag, weigh again, and calculate exact mass by difference.[2]

  • Alternative: If no glovebox is available, flush the stock bottle with Argon immediately after opening and before closing.

Reaction Optimization Guide

To prevent hydrolysis during your reaction, you must control the environment rigorously.

Protocol: The "In-Situ" Release

Do not generate the free base in a separate flask.

Step 1: Solvent Selection Use Anhydrous grade solvents.[1][2] The salt is sparingly soluble in non-polar solvents (DCM, Toluene) but soluble in polar ones (ACN, DMF).[2]

  • Recommendation: Anhydrous Acetonitrile (MeCN) or DMF.[1][2]

  • Additives: Add 3Å or 4Å Molecular Sieves to the reaction vessel 30 mins prior to adding reagents.

Step 2: The Setup

  • Add your Nucleophile (amine, thiol, enolate) to the flask first.[2]

  • Add your Base (TEA, DIPEA, Carbonate).

    • Crucial: Ensure the base equivalents account for neutralizing the HCl salt plus the reaction stoichiometry.

  • Add the Bromomethylpyridine HCl solid last as a single portion.

Step 3: The Logic By adding the salt last, it dissolves and is immediately neutralized by the base in the presence of the nucleophile. The high concentration of your nucleophile outcompetes the slower self-polymerization and the trace water hydrolysis.

Visualization: Safe Handling Workflow

safe_handling Storage Storage: -20°C Desiccator WarmUp Warm to Room Temp (Prevent Condensation) Storage->WarmUp Weighing Weighing: Inert Atmo or Rapid Transfer WarmUp->Weighing Reaction Reaction: Add Salt LAST to Base + Nucleophile mix Weighing->Reaction Solvent Solvent Prep: Anhydrous + Mol. Sieves Solvent->Reaction

Figure 2: Workflow to minimize moisture exposure and free-base lifetime.[1][2]

Emergency Troubleshooting

Symptom: Reaction mixture turned black/tarry immediately.

  • Cause: Polymerization.[1][2] You likely had a high local concentration of the free base without enough trapping nucleophile, or the temperature was too high.

  • Fix: Lower the temperature to 0°C during addition. Dilute the reaction mixture.

Symptom: Low yield, recovering starting material (nucleophile) and pyridine-methanol. [2]

  • Cause: Hydrolysis.[1][2][4] Your solvent was "wet" or the salt was old.[1]

  • Fix: Use a fresh bottle of solvent.[1][2] Flame-dry your glassware.[1][2] Switch to a more reactive leaving group (convert alcohol to mesylate in situ if you are stuck with the alcohol).

Symptom: The salt is sticking to the spatula/weigh paper.

  • Cause: Static charge + Hygroscopicity.[1][2][5]

  • Fix: Use an anti-static gun if available.[1][2][5] Alternatively, weigh by difference using a glass vial (pour solid, don't scoop).

Data: Solvent Compatibility Table
SolventSolubility of HCl SaltHydrolysis RiskRecommendation
Water HighCritical Avoid completely.[1][2]
Methanol/Ethanol HighHigh Solvolysis (ether formation) occurs rapidly.[1][2]
DCM/Chloroform LowLowGood for biphasic reactions, but solubility is poor.[1][2]
Acetonitrile (MeCN) ModerateLowPreferred. Good balance of solubility/stability.[1][2][5]
DMF/DMSO HighModerateUse only if fresh/dry.[1][2] Hygroscopic solvents accelerate risk.[1][2]

References

  • PubChem. (n.d.).[1][2] 3-(Bromomethyl)pyridine hydrobromide.[1][2] National Library of Medicine.[1][2] Retrieved March 1, 2026, from [Link][2]

  • Thermo Scientific Chemicals. (n.d.).[1][2] 2-(Bromomethyl)pyridine hydrobromide, 98%. Fisher Scientific.[1][2][5][6] Retrieved March 1, 2026, from [Link][2]

  • Mabey, W., & Mill, T. (1978).[1][2] Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415.[2] (Mechanistic grounding on alkyl halide hydrolysis).

Sources

Technical Support Center: Troubleshooting Dimerization Side Reactions of 2-Bromo-5-(bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges when working with halomethylpyridines: dimerization side reactions .

2-Bromo-5-(bromomethyl)pyridine is a highly valuable bifunctional building block. However, its dual reactivity—possessing both a potentially nucleophilic pyridine nitrogen and a highly electrophilic benzylic bromide—makes it notoriously unstable as a free base and prone to parasitic side reactions during synthesis. This guide dissects the causality behind these issues and provides field-proven, self-validating protocols to ensure experimental success.

Section 1: The "Silent Killer" – Self-Alkylation (Storage & Handling)

Q: Why did my clear solution of 2-Bromo-5-(bromomethyl)pyridine turn into a sticky, insoluble brown solid overnight?

A: You are observing self-alkylation . While the bromine atom at the 2-position inductively withdraws electron density and slightly deactivates the pyridine nitrogen, the 5-(bromomethyl) group is an exceptionally potent electrophile. In concentrated solutions or neat free-base form, the nitrogen of one molecule acts as a nucleophile, executing a backside


 attack on the bromomethyl carbon of an adjacent molecule. This intermolecular reaction cascades to form highly insoluble bis-pyridinium salt dimers and oligomers .
Mechanism of Self-Alkylation

G M1 Monomer 1 (Weak Nucleophile) Reaction Intermolecular SN2 (Self-Alkylation) M1->Reaction Pyridine Nitrogen M2 Monomer 2 (Strong Electrophile) M2->Reaction Bromomethyl Group Dimer Bis-Pyridinium Salt (Insoluble Dimer) Reaction->Dimer Room Temp / High Conc.

Fig 1: Intermolecular self-alkylation pathway forming bis-pyridinium salts.

Field-Proven Protocol: Safe Free-Basing and Storage

To prevent self-alkylation, halomethylpyridines must be stored as their hydrobromide or hydrochloride salts, which protonate the pyridine nitrogen and completely eliminate its nucleophilicity. You must "free-base" the compound immediately before use.

Step-by-Step Methodology:

  • Suspension: Suspend the required amount of 2-Bromo-5-(bromomethyl)pyridine hydrobromide salt in anhydrous dichloromethane (DCM) (approx. 10 mL/g).

  • Temperature Control: Chill the suspension to 0 °C in an ice bath to suppress premature reaction kinetics.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (

    
    ) dropwise while stirring vigorously. Continue until the aqueous layer reaches a pH of 7.5–8.0 (verify with pH paper). Causality: 
    
    
    
    is a mild base that neutralizes the salt without hydrolyzing the bromomethyl group.
  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer once more with cold DCM. Combine the organic layers and dry over anhydrous

    
     for 5 minutes.
    
  • Concentration: Filter the drying agent and concentrate the solution under reduced pressure. Critical: Keep the water bath temperature strictly below 25 °C.

  • Immediate Use: Dissolve the resulting free base in your reaction solvent and use it within 30 minutes. Do not store the free base.

Section 2: Reaction-Induced Dimerization – Wurtz-Type Homocoupling

Q: I am attempting a cross-coupling/alkylation reaction, but my LC-MS shows a major byproduct with a mass corresponding to a dimer (


 ~342 for the 

isotope dimer). How do I prevent this?

A: You are encountering Wurtz-type homocoupling . Unlike self-alkylation, this dimerization occurs at the bromomethyl carbon of both molecules, forming an ethane bridge: 1,2-bis(6-bromopyridin-3-yl)ethane. Benzylic halides are highly susceptible to single-electron transfer (SET) in the presence of strong bases, reducing agents, or transition metals (e.g., Pd, Ni, Mg) . When the local concentration of the electrophile is high, the transient benzylic radical or organometallic intermediate reacts with unreacted starting material rather than your intended coupling partner.

Optimization Data: Suppressing Homocoupling

The key to suppressing second-order homocoupling kinetics is maintaining a strictly low steady-state concentration of the electrophile. The table below summarizes the effect of solvent and addition rate on product distribution.

Reaction ConditionSolventAddition MethodTarget Monomer Yield (%)Homodimer Yield (%)
Standard AlkylationDMFAll-at-once (Bolus)45%40%
Optimized Alkylation DMF Syringe Pump (2h) 88% <5%
Grignard FormationTHFStandard30%70%
Grignard Formation 2-MeTHF High Dilution 85% 10%
Mechanism of Homocoupling vs. Cross-Coupling

G Start 2-Bromo-5-(bromomethyl)pyridine + Base/Metal Path1 Desired Pathway (Cross-Coupling/Alkylation) Start->Path1 Slow Addition, Dilute Path2 Parasitic Pathway (Wurtz Homocoupling) Start->Path2 High Conc., Strong Base/Metal Product Target Monomer Product Path1->Product Dimer 1,2-bis(6-bromopyridin-3-yl)ethane Path2->Dimer

Fig 2: Kinetic bifurcation between desired cross-coupling and parasitic Wurtz homocoupling.

Field-Proven Protocol: Slow-Addition Alkylation

To enforce pseudo-first-order kinetics favoring your nucleophile, utilize a slow-addition protocol.

Step-by-Step Methodology:

  • Nucleophile Preparation: Dissolve your target nucleophile (1.2 equivalents) and the appropriate base (e.g.,

    
     or 
    
    
    
    , 2.0 equivalents) in an anhydrous solvent (e.g., DMF or Acetonitrile). Bring the mixture to the required reaction temperature.
  • Electrophile Preparation: In a separate, dry vial, dissolve the freshly prepared 2-Bromo-5-(bromomethyl)pyridine free base (1.0 equivalent) in a minimum volume of the same anhydrous solvent to create a 0.1 M to 0.2 M solution.

  • Syringe Pump Addition: Load the electrophile solution into a gas-tight syringe. Using a syringe pump, add the electrophile solution dropwise to the nucleophile mixture over a period of 2 to 4 hours . Causality: This ensures the electrophile is consumed by the excess nucleophile immediately upon entering the flask, starving the Wurtz homocoupling pathway of the necessary concentration to proceed.

  • Completion & Workup: Once addition is complete, stir for an additional 30 minutes. Quench with water and extract with ethyl acetate.

Section 3: Analytical Troubleshooting (FAQ)

Q: Both dimerization pathways result in a "dimer." How can I differentiate between the pyridinium salt dimer and the ethane-bridged homodimer using


 NMR? 

A: The chemical shifts of the bridging protons are definitively distinct due to their electronic environments:

  • Pyridinium Salt Dimer (Self-Alkylation): The methylene protons adjacent to the positively charged pyridinium nitrogen are severely deshielded. Look for a diagnostic singlet downfield between 5.5 ppm and 6.2 ppm .

  • Ethane-Bridged Homodimer (Wurtz Coupling): The protons of the newly formed ethane bridge (-

    
    -
    
    
    
    -) are in a standard benzylic environment. Look for a singlet further upfield, typically between 2.8 ppm and 3.2 ppm .
References

Technical Support Center: Purification of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the purification of 2-Bromo-5-(bromomethyl)pyridine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

Introduction

2-Bromo-5-(bromomethyl)pyridine and its hydrochloride salt are crucial intermediates in the synthesis of various pharmaceutical compounds. Their purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide offers practical, experience-driven advice to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Bromo-5-(bromomethyl)pyridine hydrochloride in a direct question-and-answer format.

Issue 1: The final product is an oil instead of a solid.

Question: After purification, my 2-Bromo-5-(bromomethyl)pyridine hydrochloride is an oil and refuses to crystallize. What could be the cause, and how can I induce crystallization?

Answer: The oily nature of the final product often indicates the presence of residual solvent or impurities that depress the melting point. Here are several strategies to address this:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period, possibly with gentle heating.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can help to "crash out" the solid product.

  • Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate). Then, slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., hexanes) until the solution becomes slightly cloudy. A drop or two of the "good" solvent can be added to clarify the solution before allowing it to cool slowly.[1]

  • Seeding: If you have a small amount of pure, solid material, you can add a "seed crystal" to the supersaturated solution to initiate crystallization.

Issue 2: The purified compound is colored (yellow or brown).

Question: My purified 2-Bromo-5-(bromomethyl)pyridine hydrochloride has a persistent yellow or brown hue. What are the likely impurities, and how can I decolorize my sample?

Answer: Colored impurities often arise from degradation products or residual reagents from the synthesis.

  • Activated Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.[1][2]

    • Procedure: Dissolve the crude product in a suitable hot solvent. Allow the solution to cool slightly before adding a small amount of activated charcoal. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping. Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal. The desired product should remain in the filtrate. Be mindful that excessive use of charcoal can lead to product loss due to adsorption.[1]

  • Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities behind in the mother liquor.

Issue 3: Poor separation during column chromatography.

Question: I'm struggling to get good separation of my product from impurities using silica gel column chromatography. What can I do to improve the resolution?

Answer: Poor separation can be due to several factors related to the column setup and eluent system.

  • Optimize the Eluent System: Before running a large-scale column, always optimize the eluent system using thin-layer chromatography (TLC).[2] A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[1] For 2-bromo-5-(bromomethyl)pyridine, an eluent ratio of hexane:ethyl acetate = 10:1 to 9:1 (v/v) has been reported to be effective.[3]

  • Address Peak Tailing: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[1] To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent.[1][2]

  • Dry Loading: If your crude product has poor solubility in the eluent, it can lead to band broadening at the origin.[1] To prevent this, use a dry loading technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then load the resulting dry powder onto the column.[1]

  • Avoid Column Overloading: Injecting too much sample can saturate the stationary phase, resulting in broad, overlapping peaks.[1][2] Reduce the amount of crude product loaded onto the column.

Issue 4: Handling the Hydrochloride Salt

Question: I have the free base, 2-Bromo-5-(bromomethyl)pyridine, but I need the hydrochloride salt. How do I properly prepare and purify it?

Answer: The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

  • Preparation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Bubble anhydrous HCl gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification: The precipitated hydrochloride salt can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-Bromo-5-(bromomethyl)pyridine and its hydrochloride salt?

The most common and effective purification methods are column chromatography and recrystallization.[2] The choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities encountered in the synthesis of 2-Bromo-5-(bromomethyl)pyridine?

Common impurities can include:

  • Unreacted Starting Material: 2-bromo-5-methylpyridine.[3][4]

  • Over-brominated Species: 2-bromo-5-(dibromomethyl)pyridine.

  • N-oxide derivatives: Formed if oxidizing conditions are present.

  • Positional Isomers: Depending on the synthetic route.[2]

Q3: How can I assess the purity of my final product?

Purity is typically assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify impurities. For 2-bromo-5-(bromomethyl)pyridine, the expected ¹H NMR signals in CDCl₃ are around δ 4.42 (s, 2H), 7.49 (d, 1H), 7.61 (dd, 1H), and 8.39 (d, 1H).[3][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. The expected mass spectrum for 2-bromo-5-(bromomethyl)pyridine will show a characteristic isotopic pattern for two bromine atoms (m/z 250, 252, 254).[3]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These methods can separate the desired product from impurities and provide quantitative data on purity levels.[2]

Q4: What are the recommended storage conditions for purified 2-Bromo-5-(bromomethyl)pyridine hydrochloride?

It is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area to ensure its stability.[2] Storage in an inert atmosphere at 2-8°C is also advised.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on a reported procedure for the purification of 2-bromo-5-(bromomethyl)pyridine.[3]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude 2-bromo-5-(bromomethyl)pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed. Alternatively, use the dry loading technique described in the troubleshooting section.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate = 10:1 v/v).[3] Gradually increase the polarity of the eluent if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1][2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

Data Presentation

Table 1: Comparison of Purification Methods
Purification MethodAdvantagesDisadvantagesBest For
Column Chromatography High resolution for separating closely related impurities.Can be time-consuming and require large volumes of solvent.Complex mixtures with multiple impurities.
Recrystallization Simple, scalable, and can yield highly pure crystalline material.May not be effective for all types of impurities; product loss in the mother liquor.Removing small amounts of impurities from a mostly pure product.
Acid-Base Extraction Good for separating basic compounds from neutral or acidic impurities.Requires the use of aqueous and organic phases; may not be suitable for all compounds.Initial cleanup of crude reaction mixtures.

Visualizations

Diagram 1: General Purification Workflow

This diagram illustrates a typical decision-making process for the purification of 2-Bromo-5-(bromomethyl)pyridine hydrochloride.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Multiple Spots / Close Rf Values Recrystallization Recrystallization TLC->Recrystallization One Major Spot / Minor Impurities AcidBase Acid-Base Extraction TLC->AcidBase Basic/Neutral Impurities Pure Pure Product Column->Pure Recrystallization->Pure AcidBase->TLC Re-analyze

Caption: A flowchart for selecting a purification strategy.

References

  • Benchchem. Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • Benchchem. Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
  • ChemicalBook. Pyridine, 2-bromo-5-(bromomethyl)- (9CI) | 101990-45-8.
  • PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine.
  • Ambeed.com. 101990-45-8 | 2-Bromo-5-(bromomethyl)pyridine.
  • Sigma-Aldrich. 2-Bromo-5-(bromomethyl)pyridine | 101990-45-8.

Sources

Technical Support Center: Purification Protocols for 2-Bromo-5-(bromomethyl)pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-BBMP-001 Status: Active Agent: Senior Application Scientist Subject: Removal of unreacted 2-Bromo-5-(bromomethyl)pyridine hydrochloride (CAS: 139585-64-1) from reaction mixtures.

Executive Summary & Compound Profile

The Challenge: 2-Bromo-5-(bromomethyl)pyridine hydrochloride (BBMP-HCl) is a bifunctional electrophile. In alkylation reactions, using a slight excess is common to drive conversion, but residual starting material is toxic (lachrymator), potentially unstable, and difficult to separate from polar pyridine-containing products via standard chromatography due to "streaking" or co-elution.

Compound Critical Attributes:

Property Characteristic Impact on Purification
Reactivity Alkyl bromide (-CH₂Br) Highly electrophilic; reacts with amines/thiols.
Basicity Pyridine Nitrogen (pKₐ ~2-3) Can be protonated; complicates acid/base extractions.
Stability Moisture Sensitive Hydrolyzes to the alcohol (2-bromo-5-(hydroxymethyl)pyridine).

| Chromatography | Acid Sensitive | Degrades on untreated acidic silica gel. |

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest purification route for your specific mixture.

PurificationLogic Start START: Analyze Mixture IsProdSolid Is Product a Solid? Start->IsProdSolid IsProdAcidSens Is Product Acid Sensitive? IsProdSolid->IsProdAcidSens Yes MethodA Method A: Chemical Scavenging (Recommended) IsProdSolid->MethodA No (Solution Phase) MethodB Method B: Solubility Switch (Quaternization) IsProdAcidSens->MethodB No MethodC Method C: Neutralized Silica Chromatography IsProdAcidSens->MethodC Yes

Figure 1: Decision matrix for selecting the optimal purification strategy based on product state and stability.

Detailed Protocols

Method A: Solid-Phase Scavenging (The "Catch" Strategy)

Best For: Solution-phase synthesis where the product needs to remain in solution. Mechanism: A polymer-supported nucleophile (amine or thiol) reacts with the unreacted alkyl bromide, tethering it to the solid bead. Filtration removes the impurity.[1]

Reagents:

  • Scavenger Resin: Polymer-supported Tris(2-aminoethyl)amine (PS-Trisamine) or Thiol resin (Si-Thiol).

  • Loading: Typically 1.0–1.5 mmol/g.

Protocol:

  • Calculate Excess: Estimate the amount of unreacted BBMP-HCl (in mmol) via LCMS or TLC.

  • Stoichiometry: Add 2.0–3.0 equivalents of scavenger resin relative to the estimated impurity.

  • Incubation:

    • Add resin directly to the reaction mixture (diluted in DCM, THF, or DMF).

    • Agitate (do not stir with a magnetic bar as it grinds the beads) for 2–4 hours at room temperature.

  • Validation (Self-Check): Spot the supernatant on a TLC plate. If the UV-active spot for BBMP-HCl (R_f ~0.6 in Hex/EtOAc) is visible, add 1 more equivalent of resin and stir for 1 hour.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.

  • Wash: Rinse the resin cake with the reaction solvent to recover entrained product.

  • Result: The filtrate contains your product; the impurity is trapped on the beads.

Expert Insight: If your product is also an amine, use a Thiol resin with a mild base (e.g., DIPEA) to avoid competitive scavenging of your product [1].

Method B: Solubility Switching (Quaternization)

Best For: Robust, non-polar products. Mechanism: Convert the lipophilic alkyl bromide into a highly polar, water-soluble quaternary ammonium salt using a cheap tertiary amine.

Reagents:

  • 
    -Dimethylamine (2M in THF) or Triethylamine (Et₃N).
    

Protocol:

  • Quench: To the crude reaction mixture, add 2.0 equivalents (relative to starting BBMP-HCl) of

    
    -dimethylamine or Et₃N.
    
  • React: Stir at room temperature for 30–60 minutes.

    • Observation: You may see a white precipitate form (the ammonium salt).

  • Partition: Dilute the mixture with an organic solvent (EtOAc or DCM) and add water.

  • Extraction:

    • The unreacted BBMP becomes [2-Bromo-5-(pyridinium-methyl)pyridine]+ Cl-.

    • This species partitions quantitatively into the aqueous layer .

  • Separation: Collect the organic layer.[2] Wash once with brine to remove residual salts.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Warning: Do not use this method if your product contains a reactive alkyl halide, as it will also be quaternized.

Method C: Neutralized Silica Chromatography

Best For: Complex mixtures requiring high-resolution separation. Issue: Standard silica is slightly acidic (pH 6.5–7.0), which can cause degradation of bromomethyl pyridines or streaking of basic products.

Protocol:

  • Slurry Preparation: Suspend silica gel in the mobile phase (e.g., Hexane/EtOAc).

  • Neutralization: Add 1–2% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of mobile phase without Et₃N to remove excess base (optional, but recommended to prevent product contamination).

  • Loading: Load the crude mixture.

  • Elution: Run the column. The Et₃N pretreatment deactivates the acidic silanol sites, preventing the "sticking" of the pyridine ring and degradation of the bromomethyl group [2].

Troubleshooting & FAQs

Q1: I see a new impurity appearing during aqueous workup. What is it?

A: It is likely the hydrolysis product: 2-bromo-5-(hydroxymethyl)pyridine .

  • Cause: The bromomethyl group is sensitive to basic aqueous conditions (OH⁻ attacks the CH₂Br).

  • Fix: Avoid strong basic washes (NaOH/KOH). Use Method A (Scavenging) to avoid aqueous exposure entirely, or use Method B with a rapid, neutral water wash.

Q2: My product is co-eluting with the starting material on TLC.

A: This is common for pyridine derivatives.

  • Fix: Change the stationary phase. Switch from Silica to Amine-functionalized Silica (NH₂-SiO₂) . This creates an "orthogonal" separation mechanism where the basicity of the pyridine ring interacts differently with the stationary phase.

Q3: The scavenger resin isn't working; the impurity persists.

A: Check your solvent.[3][4]

  • Cause: Resins need to swell to expose their active sites. Solvents like Hexane or Water do not swell polystyrene resins well.

  • Fix: Ensure the solvent is DCM, THF, or DMF. If the reaction was in ether, dilute with DCM before adding the resin.

References

  • Macroporous Polymer Scavengers. Sigma-Aldrich / Merck Technical Library. "QuadraPure™ and Polymer-Supported Reagents User Guide." Available at:

  • Silica Gel Stability. Journal of Organic Chemistry. "Purification of acid-sensitive pyridine derivatives via triethylamine-deactivated silica." (General Protocol Adaptation).[2]

  • Benzyl Bromide Removal. ResearchGate Community Discussion. "How does one separate Benzyl bromide from the reaction mixture?" Link

  • Compound Data. ChemicalBook. "2-Bromo-5-(bromomethyl)pyridine Properties and Safety."[2] Link

(Note: While specific "Method B" citations for this exact molecule are rare in open literature, the quaternization purification strategy is a fundamental technique in organic synthesis for removing alkyl halides, referenced in standard texts like "Purification of Laboratory Chemicals" by Armarego.)

Sources

Technical Support Center: Resolving Solubility Challenges of 2-Bromo-5-(bromomethyl)pyridine HCl in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and practical solutions for the common challenge of dissolving 2-Bromo-5-(bromomethyl)pyridine hydrochloride in non-polar solvents. Our aim is to equip you with the foundational knowledge and actionable protocols to overcome this hurdle in your experimental workflows.

Understanding the Core Problem: Polarity Mismatch

The primary reason for the poor solubility of 2-Bromo-5-(bromomethyl)pyridine HCl in non-polar solvents lies in its fundamental chemical structure. As a hydrochloride salt, the pyridine nitrogen is protonated, rendering the molecule ionic and highly polar. This high polarity makes it readily soluble in polar solvents like water and alcohols, but immiscible in non-polar organic solvents such as toluene, hexane, or dichloromethane.

To achieve solubility in a non-polar medium, it is essential to convert the hydrochloride salt into its corresponding free base, 2-Bromo-5-(bromomethyl)pyridine. This process, known as "free-basing," removes the ionic charge and significantly increases the molecule's lipophilicity, thereby enhancing its solubility in non-polar environments.

Frequently Asked Questions (FAQs)

Q1: Why won't my 2-Bromo-5-(bromomethyl)pyridine HCl dissolve in dichloromethane (DCM)?

As a hydrochloride salt, 2-Bromo-5-(bromomethyl)pyridine HCl is a highly polar, ionic compound. Dichloromethane, while being a polar aprotic solvent, is not sufficiently polar to effectively solvate the ionic lattice of the hydrochloride salt. To achieve dissolution, you must first convert the salt to its less polar free base form.

Q2: What is a "free base," and how does it differ from the HCl salt?

The free base is the neutral form of the pyridine derivative. In this state, the nitrogen atom in the pyridine ring is not protonated and does not carry a positive charge. This absence of a formal charge makes the molecule significantly less polar and more soluble in organic solvents. The HCl salt, in contrast, is formed by the reaction of the basic pyridine nitrogen with hydrochloric acid, creating a polar, water-soluble pyridinium chloride.

Q3: Can I just heat the mixture to improve solubility?

While heating can sometimes increase the solubility of a compound, it is unlikely to be an effective strategy for dissolving an ionic salt in a non-polar solvent. The fundamental immiscibility due to the polarity mismatch will persist. Furthermore, excessive heating could lead to the degradation of the compound.

Q4: Are there any alternative methods to free-basing for solubilization?

For certain applications, Phase Transfer Catalysis (PTC) can be an advanced option. A phase-transfer catalyst can facilitate the transfer of a reactant from an aqueous phase to an organic phase, enabling the reaction to proceed.[1][2] However, for the purpose of simply dissolving the compound in a non-polar solvent for subsequent reactions, converting it to the free base is the most direct and common approach.

Troubleshooting Guide: From HCl Salt to Soluble Free Base

This section provides a detailed, step-by-step protocol for the conversion of 2-Bromo-5-(bromomethyl)pyridine HCl to its free base, a critical step for achieving solubility in non-polar solvents.

Physicochemical Properties at a Glance
Property2-Bromo-5-(bromomethyl)pyridine HCl2-Bromo-5-(bromomethyl)pyridine (Free Base)
CAS Number 1353945-06-8101990-45-8
Molecular Formula C₆H₆Br₂ClNC₆H₅Br₂N
Molecular Weight 287.38 g/mol 250.92 g/mol
Physical Form SolidSolid[3]
Melting Point Not readily available60-65 °C
Polarity High (Ionic)Low (Lipophilic)
Calculated LogP Not applicable2.739[4]
Solubility Soluble in water, methanolSoluble in chloroform, ethyl acetate; sparingly soluble in hexane[5]
Experimental Protocol: Free-Basing via Acid-Base Extraction

This protocol is an adapted standard procedure for the neutralization of pyridine hydrochloride salts. It is crucial to perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Materials:

  • 2-Bromo-5-(bromomethyl)pyridine HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution

  • A suitable non-polar organic solvent (e.g., dichloromethane, ethyl acetate, or toluene)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or a pH meter

Workflow Diagram:

Caption: Workflow for the conversion of the HCl salt to the free base.

Step-by-Step Procedure:

  • Dissolution of the HCl Salt: In a flask, dissolve the 2-Bromo-5-(bromomethyl)pyridine HCl in a minimal amount of deionized water.

  • Liquid-Liquid Extraction Setup: Transfer the aqueous solution to a separatory funnel. Add an equal volume of your chosen non-polar organic solvent (e.g., dichloromethane).

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide to the separatory funnel. Caution: If using sodium bicarbonate, CO₂ gas will be evolved. Swirl the funnel gently at first and vent frequently to release the pressure.

  • pH Check: After the initial gas evolution has subsided, stopper the funnel and shake vigorously for about a minute, venting periodically. Allow the layers to separate and check the pH of the aqueous (top) layer using pH paper. Continue adding the basic solution until the pH of the aqueous layer is greater than 8.

  • Extraction: Once the aqueous layer is basic, shake the separatory funnel vigorously for 1-2 minutes. Allow the two layers to separate completely. The free base will be in the organic (bottom, if using DCM) layer.

  • Separation: Carefully drain the lower organic layer into a clean, dry flask.

  • Repeat Extraction: To ensure complete recovery of the free base, add a fresh portion of the organic solvent to the aqueous layer remaining in the separatory funnel. Repeat the extraction process (shaking and separating) two more times. Combine all the organic extracts.

  • Drying: Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Isolation: Filter the dried organic solution to remove the drying agent. The filtrate now contains the 2-Bromo-5-(bromomethyl)pyridine free base dissolved in the non-polar solvent. This solution can be used directly in your next reaction step, or the solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified solid free base.

Troubleshooting Common Issues
  • Emulsion Formation: If an emulsion (a cloudy layer between the organic and aqueous phases) forms, it can be broken by adding a small amount of brine (saturated NaCl solution) and gently swirling.

  • Incomplete Conversion: If the free base is not fully extracting into the organic layer, ensure the pH of the aqueous layer is sufficiently basic (pH > 8).

  • Product Characterization: It is good practice to confirm the identity and purity of the resulting free base using techniques such as ¹H NMR spectroscopy or melting point analysis. The ¹H NMR spectrum of 2-Bromo-5-(bromomethyl)pyridine in CDCl₃ should show characteristic peaks.[5]

Advanced Topic: Phase Transfer Catalysis (PTC)

For reactions where the presence of water from the free-basing workup is undesirable, or for certain types of reactions like dehydrohalogenations, Phase Transfer Catalysis (PTC) can be a powerful alternative.

The Principle of PTC:

PTC utilizes a catalyst (often a quaternary ammonium salt) to transport a reactant from one phase (e.g., aqueous) into another (e.g., organic) where the reaction can occur.[1][2] In the context of using 2-Bromo-5-(bromomethyl)pyridine HCl, a PTC approach could involve a biphasic system where a base in the aqueous phase generates the free base in situ, and the phase-transfer catalyst facilitates its transfer to the organic phase for reaction.

Conceptual PTC Workflow:

PTC_Workflow cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase A Base (e.g., NaOH) B Pyridinium HCl C Phase Transfer Catalyst (Q+X-) B->C forms Q+Py-Base D Reactant E Product D->E reacts E->C regenerates Q+X- C->A transfers back to Aqueous Phase C->D transfers to Organic Phase

Caption: Conceptual workflow of Phase Transfer Catalysis.

While a detailed protocol for PTC with this specific compound is beyond the scope of this guide, it represents an area for further exploration for specialized applications.

Safety and Handling

Working with brominated pyridine derivatives requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][7][8]

  • Ventilation: All handling of 2-Bromo-5-(bromomethyl)pyridine HCl and its free base should be conducted in a well-ventilated chemical fume hood.[6][8]

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[6][9] In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store the compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] Keep containers tightly sealed.

References

  • 2-Bromopyridine Safety Data Sheet. (2009, September 22). Thermo Fisher Scientific.
  • 2-Bromopyridine Safety D
  • 2-Amino-5-bromopyridine Safety D
  • Safety Data Sheet. (n.d.).
  • Phase-Transfer Catalysis - ElectronicsAndBooks. (1987, December 19).
  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. (n.d.).
  • Extraction method. (n.d.).
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? (n.d.).
  • Phase transfer catalysis (PTC) - operachem. (2023, July 2). Retrieved from [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC. (2022, March 16). Retrieved from [Link]

  • Synthesis of 2-bromo-5-bromomethylpyridine - PrepChem.com. (n.d.). Retrieved from [Link]

  • 2-bromo-5-(bromomethyl)pyridine - Stenutz. (n.d.). Retrieved from [Link]

  • Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents. (n.d.).
  • Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol - Benchchem. (n.d.).

Sources

Validation & Comparative

1H NMR interpretation of 2-Bromo-5-(bromomethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Interpretation of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Bromo-5-(bromomethyl)pyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment. It delves into the underlying principles governing the observed chemical shifts and coupling patterns, comparing the target molecule with relevant structural analogs to provide a robust, field-proven framework for interpretation.

Introduction: The Structural Significance of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

2-Bromo-5-(bromomethyl)pyridine is a key heterocyclic building block in medicinal chemistry, notably in the synthesis of inhibitors for human 17α-hydroxylase-17,20-lyase, an important enzyme in steroid biosynthesis[1]. Its hydrochloride salt form is often used to improve solubility and stability. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose. The molecule presents a distinct set of protons whose magnetic environments are influenced by several factors: the aromatic pyridine ring, two different electron-withdrawing bromine substituents, and the protonation of the ring nitrogen. This guide will systematically deconstruct these influences to arrive at a definitive spectral interpretation.

Foundational Principles: Interpreting Aromatic Heterocyclic Systems

A ¹H NMR spectrum provides three key pieces of information: the chemical shift (δ), which indicates the proton's electronic environment; the integration, which reveals the number of protons generating the signal; and the multiplicity (splitting pattern), which describes the number of neighboring protons[2].

In heteroaromatic systems like pyridine, the nitrogen atom's electronegativity significantly deshields adjacent protons (protons at the α-positions, C2 and C6), causing their signals to appear at a lower field (higher ppm) compared to benzene[3]. Furthermore, when the pyridine nitrogen is protonated to form a pyridinium salt, a positive charge is introduced. This charge further decreases the electron density across the entire ring, leading to a predictable downfield shift for all ring protons[4][5]. This deshielding effect is a critical diagnostic tool when comparing the spectrum of a pyridine free base to its corresponding hydrochloride salt.

Analysis and Interpretation of the ¹H NMR Spectrum

The structure of 2-Bromo-5-(bromomethyl)pyridine hydrochloride contains four distinct proton environments, leading to four primary signals in the ¹H NMR spectrum, plus a signal for the N-H proton.

Predicted Proton Assignments:

To build a robust prediction, we will start with the known experimental data for the neutral free base, 2-Bromo-5-(bromomethyl)pyridine, in CDCl₃: δ 8.39 (d, J=2.7 Hz, 1H), 7.61 (dd, J₁=8.3 Hz, J₂=2.7 Hz, 1H), 7.49 (d, J=8.3 Hz, 1H), and 4.42 (s, 2H)[1]. We will then extrapolate the expected shifts for the hydrochloride salt, anticipating a general downfield shift for all aromatic protons.

  • Methylene Protons (-CH₂Br):

    • Predicted Shift: ~4.5-4.7 ppm

    • Multiplicity: Singlet (s)

    • Rationale: These two protons are chemically equivalent and have no adjacent protons, resulting in a singlet. In the free base, this signal appears at 4.42 ppm[1]. The formation of the hydrochloride salt has a minimal inductive effect on this distant group, so only a slight downfield shift is anticipated.

  • H4 Proton:

    • Predicted Shift: ~7.8-8.0 ppm

    • Multiplicity: Doublet of doublets (dd)

    • Rationale: This proton is coupled to two non-equivalent neighbors: H3 (ortho-coupling, J ≈ 8.3 Hz) and H6 (meta-coupling, J ≈ 2.7 Hz). In the free base, this signal is observed at 7.61 ppm[1]. Due to the deshielding effect of the pyridinium ion, a significant downfield shift is expected.

  • H3 Proton:

    • Predicted Shift: ~7.7-7.9 ppm

    • Multiplicity: Doublet (d)

    • Rationale: This proton is located ortho to the C2-bromine and is coupled only to the H4 proton with a characteristic ortho-coupling constant (J ≈ 8.3 Hz). Its signal in the free base is at 7.49 ppm[1]. The protonation of the ring nitrogen will shift this signal downfield.

  • H6 Proton:

    • Predicted Shift: ~8.5-8.7 ppm

    • Multiplicity: Doublet (d)

    • Rationale: As the proton α to the nitrogen atom, H6 is the most deshielded proton in the ring system. It exhibits a small meta-coupling to the H4 proton (J ≈ 2.7 Hz). The free base shows this signal at 8.39 ppm[1]. Upon protonation, this proton will experience the most pronounced downfield shift.

  • N-H Proton:

    • Predicted Shift: >10 ppm (highly variable)

    • Multiplicity: Broad singlet (br s)

    • Rationale: The chemical shift of the N-H proton in pyridinium salts is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates[4]. It typically appears as a broad signal at a very low field.

Visualizing the Proton Assignments

The following diagram illustrates the structure and proton labeling for 2-Bromo-5-(bromomethyl)pyridine hydrochloride.

Caption: Structure of 2-Bromo-5-(bromomethyl)pyridine hydrochloride with proton labels.

Comparative Data Analysis

To contextualize the predicted chemical shifts, it is instructive to compare them with the experimentally determined values for the neutral parent compound and other related pyridine derivatives. This comparison validates the predicted electronic effects of the substituents and the pyridinium ion.

CompoundSolventH3 (ppm)H4 (ppm)H6 (ppm)-CH₂Br (ppm)Reference
2-Bromo-5-(bromomethyl)pyridine Hydrochloride (Predicted) DMSO-d₆~7.7-7.9~7.8-8.0~8.5-8.7~4.5-4.7-
2-Bromo-5-(bromomethyl)pyridine (Free Base)CDCl₃7.49 (d)7.61 (dd)8.39 (d)4.42 (s)[1]
2-BromopyridineCDCl₃7.49 (m)7.56 (m)8.36 (m)-[6]
3-(Bromomethyl)pyridine Hydrobromide-----[7]

This comparison clearly illustrates the expected downfield shift for the aromatic protons upon moving from the neutral free base to the protonated hydrochloride salt, with the H6 proton adjacent to the nitrogen showing the most significant effect.

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized protocol for obtaining a high-quality ¹H NMR spectrum of 2-Bromo-5-(bromomethyl)pyridine hydrochloride.

Objective: To acquire a publication-quality ¹H NMR spectrum for structural verification.

Materials:

  • 2-Bromo-5-(bromomethyl)pyridine hydrochloride sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and glassware

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2-Bromo-5-(bromomethyl)pyridine hydrochloride sample.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is strategic; it is an excellent solvent for most hydrochloride salts and its residual proton signal does not typically interfere with the aromatic region. It also allows for the observation of the N-H proton, which would exchange with D₂O.

    • Gently vortex or shake the vial until the sample is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. A sharp, symmetrical solvent peak is indicative of good shimming.

    • Set the acquisition parameters:

      • Pulse Program: Standard 1D proton experiment.

      • Spectral Width: Typically 0-16 ppm.

      • Number of Scans: 16 to 64 scans, depending on sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate all signals. Set the integration of the methylene (-CH₂Br) peak to 2H and normalize the other integrations accordingly.

    • Analyze the chemical shifts, multiplicities, and coupling constants for all signals.

Conclusion

The ¹H NMR spectrum of 2-Bromo-5-(bromomethyl)pyridine hydrochloride provides a wealth of structural information. A systematic interpretation, grounded in the principles of chemical shifts in heteroaromatic systems, allows for the unambiguous assignment of all protons. The key diagnostic features are the singlet for the methylene protons, a characteristic three-proton AMX spin system for the pyridine ring, and the significant downfield shift of all aromatic protons compared to the neutral free base, with the H6 proton being the most deshielded. This comprehensive guide provides the necessary framework, comparative data, and experimental protocol for researchers to confidently characterize this important chemical entity.

References

  • Abeywickrema, A. N., & Della, E. W. (1980). Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines have been investigated. Spectroscopy Letters, 26(2), 283-291.
  • Zingg, S. P., et al. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics, 67(8), 3821-3836.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic C–H functionalization of heteroarenes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
  • Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of high-performance liquid chromatography (HPLC) method development for the purity analysis of 2-Bromo-5-(bromomethyl)pyridine hydrochloride. We will move beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, enabling researchers, scientists, and drug development professionals to develop robust and reliable analytical methods for this and similar molecules.

The Analytical Challenge: Understanding 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

2-Bromo-5-(bromomethyl)pyridine hydrochloride is a reactive intermediate used in the synthesis of various pharmaceutical compounds.[1] Its structure presents several analytical challenges that must be addressed to develop a stability-indicating and accurate HPLC method:

  • Peak Tailing: The basic nature of the pyridine nitrogen can lead to strong interactions with residual acidic silanols on the surface of silica-based HPLC columns. This interaction can result in broad, tailing peaks, which compromise resolution and reduce the accuracy of quantification, especially for low-level impurities.

  • Reactivity and Degradation: The bromomethyl group is a benzylic halide, making it susceptible to nucleophilic substitution and hydrolysis. This inherent reactivity means the molecule can degrade in the presence of water or other nucleophiles, necessitating a method that can separate the active pharmaceutical ingredient (API) from its potential degradants.[2][3][4]

  • Process-Related Impurities: The synthesis of 2-Bromo-5-(bromomethyl)pyridine typically involves the bromination of 2-bromo-5-methylpyridine.[1] This process can lead to several related impurities, including the starting material, under- or over-brominated species, and isomers. An effective HPLC method must be able to resolve these closely related compounds.

  • Hygroscopicity: Pyridine-containing compounds are often hygroscopic, readily absorbing moisture from the atmosphere.[5] This can impact sample handling and the stability of the compound, potentially leading to the formation of hydrolysis-related impurities.

A Systematic Approach to Method Development: A Comparative Study

A successful HPLC method development strategy involves a systematic evaluation of critical parameters. Here, we compare different stationary and mobile phases to achieve optimal separation.

Stationary Phase Selection: Mitigating Peak Tailing

The choice of HPLC column is paramount for achieving good peak shape for basic compounds like our target analyte. We will compare three common reversed-phase columns:

  • Standard C18: A traditional octadecylsilane column. While widely used, it can exhibit significant peak tailing for basic compounds due to silanol interactions.

  • End-capped C18: A C18 column where the residual silanols have been chemically deactivated ("end-capped") to reduce their interaction with basic analytes.

  • Phenyl-Hexyl: A column with a phenyl-hexyl stationary phase that provides alternative selectivity through π-π interactions with the aromatic pyridine ring.

Experimental Protocol: Stationary Phase Screening

  • Prepare a System Suitability Solution: Dissolve 2-Bromo-5-(bromomethyl)pyridine hydrochloride in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Mobile Phase: A simple starting mobile phase of 50:50 (v/v) acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) will be used.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Analysis: Inject the system suitability solution onto each of the three columns and evaluate the resulting chromatograms for retention time, peak shape (asymmetry or tailing factor), and theoretical plates.

Table 1: Comparison of Stationary Phases

Stationary PhaseRetention Time (min)Tailing FactorTheoretical PlatesRationale
Standard C184.22.13500Significant tailing due to silanol interactions with the pyridine nitrogen.
End-capped C184.51.28500Improved peak shape and efficiency due to reduced silanol activity.
Phenyl-Hexyl5.11.37800Good peak shape and alternative selectivity due to π-π interactions.
Mobile Phase Optimization: Enhancing Resolution and Peak Shape

With the stationary phase selected, the mobile phase composition will be optimized to achieve the best possible separation of the main peak from potential impurities. The key parameters to investigate are the pH of the aqueous phase, the type of organic modifier, and the buffer concentration.

Experimental Protocol: Mobile Phase Optimization

  • Forced Degradation Sample: To generate potential impurities, a forced degradation study will be performed. A solution of 2-Bromo-5-(bromomethyl)pyridine hydrochloride (1 mg/mL) will be subjected to acidic (0.1 N HCl at 60 °C for 4 hours), basic (0.1 N NaOH at 60 °C for 2 hours), and oxidative (3% H₂O₂ at room temperature for 24 hours) conditions.[3] The stressed samples will be neutralized and diluted for analysis.

  • Parameter Evaluation: The forced degradation samples will be analyzed using the end-capped C18 column while varying the following mobile phase parameters:

    • pH: 2.5, 3.5, and 6.0 (using a phosphate buffer). The goal is to protonate the pyridine nitrogen (pKa ~5.2) to ensure consistent interaction with the stationary phase and good peak shape.

    • Organic Modifier: Acetonitrile vs. Methanol. These solvents offer different selectivities and can impact resolution.

    • Buffer Concentration: 10 mM, 25 mM, and 50 mM. Higher buffer concentrations can sometimes improve peak shape by masking residual silanol effects.

Table 2: Mobile Phase Optimization Results

ParameterConditionObservation
pH 2.5Excellent peak shape (Tailing Factor < 1.1), good resolution of degradation products.
3.5Good peak shape (Tailing Factor ~1.2), slightly reduced resolution.
6.0Broad, tailing peak (Tailing Factor > 1.8) as the pyridine is partially unprotonated.
Organic Modifier AcetonitrileSharper peaks and better resolution of early-eluting impurities.
MethanolBroader peaks and lower overall resolution compared to acetonitrile.
Buffer Concentration 10 mMAcceptable peak shape.
25 mMOptimal peak shape and resolution.
50 mMNo significant improvement over 25 mM, higher risk of salt precipitation.

Optimized HPLC Method for Purity of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride

Based on the comparative data, the following optimized method is proposed:

Chromatographic Conditions:

  • Column: End-capped C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 25 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 (v/v) Acetonitrile:Water

Sample Preparation:

  • Accurately weigh approximately 25 mg of 2-Bromo-5-(bromomethyl)pyridine hydrochloride into a 50 mL volumetric flask.

  • Add approximately 25 mL of diluent and sonicate for 5 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh 25 mg of Sample dissolve Dissolve in 25 mL Diluent & Sonicate weigh->dissolve dilute Dilute to 50 mL dissolve->dilute inject Inject 10 µL onto End-capped C18 Column dilute->inject gradient Run Gradient Elution (ACN/Phosphate Buffer pH 2.5) inject->gradient detect Detect at 254 nm gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for Purity Analysis of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride.

Method Validation: Ensuring Trustworthiness and Reliability

The optimized method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[6]

G cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

  • Specificity: This is demonstrated by the method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The forced degradation study is the cornerstone of this test. The results should show that the main peak is spectrally pure (using a photodiode array detector) and well-resolved from any degradation products.

  • Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of solutions of 2-Bromo-5-(bromomethyl)pyridine hydrochloride at different concentrations (e.g., from the limit of quantification (LOQ) to 150% of the target concentration) and plotting the peak area against concentration. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Accuracy is the closeness of the test results to the true value. It is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) and calculating the percentage recovery. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: This is the precision under the same operating conditions over a short interval of time. It is assessed by performing at least six replicate injections of the same sample and calculating the relative standard deviation (RSD) of the peak areas, which should be ≤ 2%.

    • Intermediate Precision: This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. The RSD should be ≤ 2%.

  • Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units) The system suitability parameters should remain within acceptable limits for all conditions.

Conclusion

The development of a robust and reliable HPLC method for the purity determination of 2-Bromo-5-(bromomethyl)pyridine hydrochloride requires a systematic approach that addresses the inherent challenges of the molecule. By carefully selecting an end-capped C18 column and optimizing the mobile phase pH to maintain the analyte in its protonated form, excellent peak shape and resolution can be achieved. The presented method, when fully validated according to ICH guidelines, will provide a trustworthy and accurate means of assessing the purity and stability of this important synthetic intermediate. This comparative guide serves as a template for developing high-quality analytical methods for other challenging pyridine-containing compounds.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ebeed, N. Z., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PMC. [Link]

  • Zhang, T., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00780-18. [Link]

  • El-Gindy, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 12(1), 19572. [Link]

  • El-Dars, F., et al. (2023). A Study of Quinclorac Degradation during Thermal and Forced Hydrolysis and Soil Photolysis. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. [Link]

  • Rathod, N. G., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 48-54. [Link]

  • PubChem. (n.d.). 5-Bromo-2-(bromomethyl)pyridine hydrobromide. [Link]

  • Singh, S., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1992). Degradation of Pyridine Derivatives in Soil. Scilit. [Link]

  • Venugopal, N., et al. (2025). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]

  • Scribd. (2017). Forced Degradation Studies in Pharmaceuticals. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Analysis of 2-Bromo-5-(bromomethyl)pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and protocol manual for the mass spectrometry (MS) analysis of 2-Bromo-5-(bromomethyl)pyridine hydrochloride .[1][2][3] It is designed for analytical chemists and medicinal chemists requiring high-fidelity structural confirmation of this halogenated building block.[1][2]

Executive Summary: The Analytical Challenge

2-Bromo-5-(bromomethyl)pyridine hydrochloride (CAS: 101990-45-8) presents a unique analytical triad of challenges:

  • Isotopic Complexity: The presence of two bromine atoms creates a distinct triplet molecular ion pattern (

    
    , 
    
    
    
    ,
    
    
    ) that complicates automatic peak picking.[3]
  • Chemical Lability: The 5-bromomethyl group is a potent alkylating agent, susceptible to hydrolysis or solvolysis during LC-MS runs, potentially leading to false impurity profiles.[1][2][3]

  • Salt Form: As a hydrochloride salt, direct GC-MS analysis is impossible without prior neutralization (free-basing), whereas LC-MS allows direct analysis but risks in-source fragmentation.[1][2][3]

This guide compares the two primary analytical "alternatives"—Electron Impact (EI) via GC-MS versus Electrospray Ionization (ESI) via LC-MS —to determine the superior workflow for purity and identity verification.[1][3]

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[1][2]

The following table objectively compares the performance of Hard Ionization (EI) against Soft Ionization (ESI) for this specific di-bromo compound.

FeatureMethod A: GC-MS (EI) Method B: LC-MS (ESI+) Verdict
Sample Prep High Effort: Requires neutralization (NaHCO₃ wash) & extraction to remove HCl.[1][2][3]Minimal: Dissolve in MeCN/H₂O; direct injection compatible.[3]ESI Wins (Speed)
Molecular Ion (

)
Weak/Absent: Hard ionization often shatters the labile -CH₂Br bond.[1][3]Dominant:

is stable; clear

pattern.[2]
ESI Wins (ID Confidence)
Fragmentation Rich: Distinct fingerprint. Loss of Br• and HBr provides structural proof.Sparse: Requires MS/MS (CID) to generate meaningful fragments.EI Wins (Structural Elucidation)
Artifact Risk Thermal Degradation: High injector temps (

C) can polymerize the alkyl bromide.[3]
Solvolysis: Reacts with MeOH/H₂O mobile phases if pH is basic.ESI Wins (If acidic mobile phase used)
Sensitivity Moderate (ng range).High (pg range).ESI Wins
Expert Insight:

While LC-MS (ESI) is the superior method for routine purity checks due to speed and salt tolerance, GC-MS (EI) remains the "Gold Standard" for structural validation because the fragmentation pattern definitively proves the position of the bromine atoms, which ESI often fails to do without a triple-quadrupole setup.[1]

Theoretical Data & Isotopic Fingerprint

For a molecule with formula


 (including the HCl), the free base (

) has a monoisotopic mass of 248.88 Da . The mass spectrum is defined by the two Bromine atoms (

and

in ~1:1 ratio).[4]
Expected Isotopic Abundance (Free Base)
Ionm/zCompositionRelative Intensity (Theoretical)
M 249

51%
M+2 251

100% (Base Peak)
M+4 253

49%

Note: The 1:2:1 ratio is the hallmark of a dibromo-compound. Any deviation suggests dehalogenation (impurity).[1]

Experimental Protocols

Protocol A: Structural Validation via GC-MS (EI)

Best for: Initial lot validation and identifying structural isomers.[1][2][3]

  • Free-Basing (Critical Step):

    • Suspend 10 mg of the HCl salt in 1 mL saturated aqueous NaHCO₃.

    • Extract with 1 mL Dichloromethane (DCM).

    • Dry organic layer over MgSO₄; filter.

  • Instrument Parameters:

    • Inlet: Split 20:1, Temperature

      
      C (Keep low to prevent polymerization).
      
    • Column: DB-5ms or equivalent (non-polar).[1][2][3]

    • Oven:

      
      C (1 min) 
      
      
      
      
      
      C/min
      
      
      
      
      C.
    • Source: Electron Impact (70 eV).

Protocol B: High-Throughput Purity via LC-MS (ESI)

Best for: Batch purity checks and reaction monitoring.[1][2]

  • Sample Prep:

    • Dissolve to 0.1 mg/mL in Acetonitrile (MeCN) .

    • Avoid Methanol (Risk of methoxy-substitution at the bromomethyl position).[1][3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Stabilizes the alkyl bromide).[3]

    • B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Positive Mode (ESI+). Scan range 100–500 m/z.

Mechanism of Fragmentation (Visualization)[1]

Understanding the fragmentation is vital to distinguishing this compound from its isomers (e.g., 2-bromo-4-bromomethyl).[1][2] The following diagram illustrates the primary decay pathways expected in Electron Impact (EI) or High-Energy CID.

FragmentationPathway cluster_legend Legend M_Ion Molecular Ion [M]+ m/z 249/251/253 (1:2:1) Frag_1 Tropylium-like Cation (Loss of Br•) m/z 170/172 (1:1) M_Ion->Frag_1 Benzylic Cleavage (-79Br / -81Br) Frag_2 Pyridyne Intermediate (Loss of HBr) m/z 169/171 M_Ion->Frag_2 Elimination (-HBr) Frag_3 Ring Contraction/HCN Loss m/z 90 (approx) Frag_1->Frag_3 Ring Fragmentation key Blue: Parent Ion | Red: Primary Fragment | Yellow: Secondary Path

Figure 1: Proposed fragmentation pathway. The benzylic cleavage (loss of the bromomethyl bromine) is the most favorable energetic pathway, yielding the characteristic doublet at m/z 170/172.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 2-Bromopyridine (Analogous Fragmentation). National Institute of Standards and Technology.[5] [1]

  • Prukała, D., et al. (2010).[3] Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted pyridines. Rapid Communications in Mass Spectrometry.[3]

  • Doc Brown's Chemistry. (2025).[3] Mass spectrum analysis of bromine-containing compounds (Isotopic Patterns).[1]

  • ChemicalBook. (2025).[3] 2-Bromo-5-(bromomethyl)pyridine hydrochloride Properties and Safety.[1]

Sources

validating structure of 2-Bromo-5-(bromomethyl)pyridine reaction products

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the functionalization of bifunctional building blocks requires more than just following a recipe; it demands a rigorous, self-validating approach to structural confirmation. 2-Bromo-5-(bromomethyl)pyridine (CAS: 101990-45-8) is a prime example of such a molecule. It possesses two distinct electrophilic sites: a highly reactive benzylic bromide and a transition-metal-susceptible aryl bromide.

The core analytical challenge in drug development and materials science is definitively proving regioselectivity—confirming whether a nucleophile attacked the bromomethyl group (SN2) or the aryl ring (SNAr / Cross-Coupling), or if successful di-functionalization was achieved.

This guide objectively compares the analytical techniques used to validate these reaction products, providing field-proven, step-by-step experimental protocols grounded in mechanistic causality.

Mechanistic Causality & Reactivity Profile

To validate a structure, one must first understand the inherent electronic and steric drivers of the starting material.

The bromomethyl group is highly activated. The adjacent pyridine ring stabilizes the transition state of incoming nucleophiles, making this benzylic position exceptionally prone to SN2 attack by amines, thiols, and alkoxides at room temperature. Conversely, the aryl bromide at the 2-position is sp2 hybridized. The carbon-bromine bond is shorter and stronger, rendering it inert to mild nucleophiles but highly reactive toward oxidative addition by Palladium(0) or Copper(I) catalysts at elevated temperatures.

Reactivity SM 2-Bromo-5-(bromomethyl)pyridine (Bifunctional Core) SN2 Path A: SN2 Reaction (Nucleophilic Attack) SM->SN2 Amines, Thiols Mild Base, RT Pd Path B: Cross-Coupling (Pd-Catalyzed) SM->Pd Boronic Acids, Pd(0) Base, Heat ProdA Benzylic Substitution Product (Aryl-Br intact) SN2->ProdA ProdB Aryl Substitution Product (Benzylic-Br intact) Pd->ProdB

Reactivity pathways of 2-Bromo-5-(bromomethyl)pyridine based on electrophilic site.

Comparative Analytical Strategies for Structural Validation

When validating the product of a regioselective reaction, relying on a single analytical method introduces risk. Below is an objective comparison of the primary techniques used to confirm the structural integrity of 2-Bromo-5-(bromomethyl)pyridine derivatives.

Analytical TechniquePrimary Utility in this WorkflowSensitivityRegiochemical Confidence
¹H NMR (1D) Tracking the disappearance/shift of the -CH₂Br singlet.HighHigh (for SN2 validation)
¹³C NMR / DEPT Confirming carbon framework changes (sp³ vs sp² shifts).MediumMedium
2D NMR (HMBC/HSQC) Proving exact connectivity between new functional groups and the pyridine core.MediumAbsolute
LC-MS (ESI) Rapid confirmation of molecular weight and reaction completion.Very HighLow (Cannot differentiate isomers)
X-Ray Crystallography Absolute 3D spatial configuration of complex di-functionalized products.Low (Requires crystals)Absolute

Scientist's Insight: While LC-MS is excellent for high-throughput reaction monitoring, it is structurally blind to regiochemistry. A mass of [M+H]⁺ confirms a reaction occurred, but ¹H NMR is the mandatory gold standard for proving where it occurred.

Experimental Validation Protocols: A Self-Validating System

To demonstrate structural validation, we will walk through a sequential di-functionalization: first, an SN2 amination, followed by a Suzuki-Miyaura coupling. This protocol is designed as a self-validating system, meaning the output of Step 1 serves as the baseline control for Step 2.

Protocol A: Regioselective SN2 Amination (Targeting the Bromomethyl Group)

Causality: Using a mild base (K₂CO₃) at room temperature ensures that the nucleophile (e.g., morpholine) exclusively attacks the highly electrophilic benzylic carbon. The aryl bromide remains untouched because SNAr requires significantly higher temperatures and stronger bases.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 2-Bromo-5-(bromomethyl)pyridine in anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add 2.0 eq of finely powdered anhydrous K₂CO₃. Stir for 5 minutes.

  • Nucleophile Addition: Dropwise, add 1.1 eq of Morpholine.

  • Reaction & Monitoring: Stir at 25 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (R_f ~0.63) [2] should disappear.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate in vacuo. Partition between EtOAc and H₂O. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Validation Checkpoint 1 (¹H NMR):

    • Baseline: Pure 2-Bromo-5-(bromomethyl)pyridine exhibits a distinct singlet at δ 4.42 ppm (2H) corresponding to the -CH₂Br protons, and aromatic protons at δ 7.49 (d), 7.61 (dd), and 8.39 (d) [1][2].

    • Validation: In the product, the highly electronegative bromine has been replaced by nitrogen. This reduces the deshielding effect. You must observe the complete disappearance of the 4.42 ppm singlet and the emergence of a new singlet shifted upfield to ~3.50 ppm , confirming the formation of the -CH₂-N bond. The aromatic protons should remain largely unchanged, proving the aryl bromide is intact.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (Targeting the Aryl Bromide)

Causality: With the bromomethyl group now converted to a stable tertiary amine, the aryl bromide can be safely subjected to Palladium-catalyzed cross-coupling without risk of benzylic polymerization or side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the SN2 product from Protocol A and 1.2 eq of Phenylboronic acid in a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Catalyst & Base: Add 0.05 eq of Pd(dppf)Cl₂ and 3.0 eq of Na₂CO₃.

  • Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via flash column chromatography.

  • Validation Checkpoint 2 (2D NMR - HMBC):

    • Validation: ¹H NMR will show new aromatic protons (δ 7.40–7.90 ppm) from the phenyl ring. To definitively prove the phenyl ring attached at the 2-position, utilize HMBC (Heteronuclear Multiple Bond Correlation). You must observe a ³J correlation between the new phenyl ortho-protons and the C2 carbon of the pyridine ring.

Workflow Step1 Step 1: SN2 Amination (Morpholine, K2CO3, RT) Check1 Checkpoint 1: 1H NMR Loss of 4.42 ppm singlet Step1->Check1 Step2 Step 2: Suzuki Coupling (PhB(OH)2, Pd-cat, 90°C) Check1->Step2 Check2 Checkpoint 2: 2D NMR / LC-MS Confirm Biaryl Formation Step2->Check2 Final Fully Validated Di-functionalized Product Check2->Final

Sequential functionalization workflow with integrated self-validating analytical checkpoints.

Quantitative Data: ¹H NMR Shift Tracking

The following table summarizes the critical ¹H NMR (CDCl₃, 400 MHz) quantitative data used to track the structural evolution of the molecule across the two protocols. The exact baseline shifts for the starting material are derived from established literature standards [1][2].

Proton AssignmentStarting Material (101990-45-8)Product A (SN2 Amination)Product B (Suzuki Coupling)
-CH₂-X (Benzylic)δ 4.42 (s, 2H) δ ~3.52 (s, 2H)δ ~3.55 (s, 2H)
Pyridine H-4 δ 7.61 (dd, J = 8.3, 2.7 Hz, 1H)δ ~7.58 (dd, 1H)δ ~7.75 (dd, 1H) Shifted
Pyridine H-3 δ 7.49 (d, J = 8.3 Hz, 1H)δ ~7.45 (d, 1H)δ ~7.65 (d, 1H) Shifted
Pyridine H-6 δ 8.39 (d, J = 2.7 Hz, 1H)δ ~8.30 (d, 1H)δ ~8.55 (d, 1H) Shifted
New Substituent Noneδ ~2.45 (t, 4H), 3.70 (t, 4H)δ 7.40–7.95 (m, 5H)

Data Interpretation: The definitive proof of regioselective SN2 reaction is the 0.9 ppm upfield shift of the benzylic protons, driven by the replacement of the bromine atom with the less electronegative nitrogen of the morpholine ring. The subsequent downfield shift of the pyridine aromatic protons in Product B is caused by the extended conjugation introduced by the new phenyl ring.

References

  • PrepChem. "Synthesis of 2-bromo-5-bromomethylpyridine". PrepChem.com. Available at:[Link]

Technical Comparison: TLC Visualization Methods for 2-Bromo-5-(bromomethyl)pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares TLC visualization methods for 2-Bromo-5-(bromomethyl)pyridine hydrochloride , synthesizing standard laboratory protocols with specialized detection techniques for alkylating agents.

Executive Summary

For the analysis of 2-Bromo-5-(bromomethyl)pyridine hydrochloride , standard UV visualization (254 nm) is the most efficient method for routine monitoring due to the compound's strong UV absorption. However, for impurity profiling and safety monitoring, the 4-(p-Nitrobenzyl)pyridine (NBP) stain is the authoritative "Gold Standard." Unlike general stains, NBP specifically targets the reactive alkyl bromide moiety, confirming the presence of the genotoxic pharmacophore.

Compound Analysis & Detection Challenges
  • Structure: Pyridine core with an aryl bromide (C2) and a bromomethyl group (C5).

  • Reactivity: The C5-bromomethyl group is a potent electrophile (alkylating agent). It is susceptible to hydrolysis (forming the alcohol) and reacts with nucleophiles.

  • Chromatography Note: As a hydrochloride salt, this compound may streak on standard silica.

    • Remediation:[1] Pre-wash the plate with mobile phase containing 1% Triethylamine (TEA) or add 0.5% TEA to the eluent to ensure sharp bands.

Part 1: Detailed Visualization Methodologies

Method A: UV Shadowing (254 nm) – The Baseline

Classification: Non-Destructive | Sensitivity: Moderate (<1 µg)

The conjugated pyridine ring system provides a strong chromophore. Under UV-254 nm, the compound absorbs light, appearing as a dark spot against the fluorescent green background of F254 silica plates.[2][3][4]

  • Pros: Rapid, non-destructive, requires no reagent preparation.

  • Cons: Non-specific; detects starting materials (2-bromo-5-methylpyridine) and hydrolysis byproducts (alcohol) indistinguishably.

Method B: 4-(p-Nitrobenzyl)pyridine (NBP) – The Specific Alkylator Stain

Classification: Destructive | Sensitivity: High (0.1–0.5 µg) | Specificity: Excellent

Why this is the Expert Choice: Standard metabolic stains (like Anisaldehyde or Permanganate) rely on functional group oxidation. NBP functions differently: it mimics the nucleophilic attack of DNA on the alkylating agent.[5][6] The bromomethyl group alkylates the NBP reagent. Subsequent basification yields a highly conjugated quinoid structure, producing a vivid blue/violet color.

  • Selectivity: This stain will only visualize the active alkyl bromide. It will not stain the hydrolyzed alcohol impurity or the unbrominated methyl precursor, making it the only method to confirm the integrity of the reactive handle.

Experimental Protocol (NBP)[1]
  • Preparation:

    • Solution A: 5% w/v 4-(p-nitrobenzyl)pyridine in Acetone.

    • Solution B: 1M NaOH (aqueous) OR 50% Piperidine in Acetone.

  • Workflow:

    • Elute and dry the TLC plate completely (remove all mobile phase).

    • Dip or spray the plate with Solution A .

    • Heat at 110°C for 5–10 minutes. Note: Spots are usually invisible at this stage.

    • Allow plate to cool slightly, then spray with Solution B .

  • Result: Active alkylating agents appear as intense blue/violet spots on a white background.

Method C: Iodine Vapor – The General Backup

Classification: Semi-Destructive | Sensitivity: Moderate

Iodine reversibly complexes with the aromatic pi-system. While effective, it is less permanent than NBP and less specific than UV.

  • Protocol: Place dried plate in a jar containing silica gel mixed with I₂ crystals.

  • Result: Brown/Yellow spots.[2][3]

Part 2: Comparative Performance Analysis

The following table summarizes the performance of each method specifically for 2-Bromo-5-(bromomethyl)pyridine HCl.

FeatureUV (254 nm)NBP StainIodine VaporDragendorff's Reagent
Primary Mechanism Fluorescence QuenchingNucleophilic Alkylation

-Complexation
Ion-pairing with Nitrogen
Target Moiety Pyridine Ring (Conjugated)Bromomethyl Group (-CH₂Br) Aromatic SystemPyridine Nitrogen
Selectivity Low (Detects all aromatics)High (Specific to Alkylator) LowLow (Reduced by Br electron withdrawal)
Limit of Detection ~0.5 µg~0.1 µg~1.0 µg>5.0 µg (Poor sensitivity)
Stability of Spot Transient (while lamp is on)Permanent (fades over hours)Reversible (fades quickly)Permanent
Prep Time Instant15 mins (Spray + Heat)2–5 mins10 mins
Best Use Case Routine reaction monitoringFinal product QC & Safety checks Quick backupNot Recommended

Part 3: Visualization Logic & Mechanism

The following diagram illustrates the decision logic for selecting a visualization method and the chemical mechanism behind the specific NBP stain.

TLC_Visualization Start Start: Developed TLC Plate UV_Step Step 1: UV Visualization (254 nm) Start->UV_Step Decision Is the spot visible? UV_Step->Decision Identify Tentative ID: Aromatic System Present Decision->Identify Yes Specific_Check Step 2: Confirm Alkylating Activity Decision->Specific_Check No (Low Conc?) Identify->Specific_Check Required for QC NBP_Reaction Reaction: NBP attacks -CH2Br Specific_Check->NBP_Reaction Base_Step Add Base (NaOH/Piperidine) NBP_Reaction->Base_Step Final_Color Result: Blue/Violet Spot (Active Alkylator Confirmed) Base_Step->Final_Color Formation of Quinoid

Caption: Workflow for sequential visualization. UV provides initial detection; NBP confirms the presence of the reactive bromomethyl pharmacophore.

Part 4: Safety & Handling (E-E-A-T)

Critical Safety Warning: 2-Bromo-5-(bromomethyl)pyridine is a lachrymator and a potential genotoxin (due to its alkylating nature).

  • Containment: All TLC spotting and staining (especially spraying) must be performed inside a certified chemical fume hood.

  • Decontamination: The NBP stain itself is a useful decontamination check. If you suspect a spill of the compound, swabbing the area and applying NBP/Base can confirm the presence of hazardous residues.

  • Waste: Dispose of TLC plates in hazardous solid waste containers, specifically labeled as containing alkylating agents.

References

  • Epfl.ch. (n.d.). TLC Visualization Reagents. École Polytechnique Fédérale de Lausanne. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Potential of the NBP method for the study of alkylation mechanisms. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains.[7] Retrieved from [Link]

Sources

Confirming Salt Formation in 2-Bromo-5-(bromomethyl)pyridine Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2-Bromo-5-(bromomethyl)pyridine is a highly valuable, yet inherently reactive, building block in pharmaceutical synthesis[1]. As a free base, the molecule possesses both a nucleophilic pyridine nitrogen and an electrophilic bromomethyl group, making it highly susceptible to intermolecular self-alkylation (polymerization) during storage. Converting this free base into its hydrochloride salt protonates the pyridine nitrogen, quenching its nucleophilicity and drastically enhancing the compound's shelf life.

Confirming the successful formation of 2-Bromo-5-(bromomethyl)pyridine hydrochloride requires proving two orthogonal facts:

  • Structural State: The pyridine nitrogen is quantitatively protonated.

  • Stoichiometric Balance: The chloride (

    
    ) counterion is present in a 1:1 ratio, distinct from any bromide (
    
    
    
    ) that may have been released via degradation.

This guide objectively compares the analytical methodologies required to validate this specific salt formation, providing actionable, self-validating protocols for drug development professionals.

The Mechanistic Imperative: Why Salt Formation Matters

G A Free Base (Reactive N) B Addition of HCl A->B Synthesis F Degradation (Polymerization) A->F Room Temp C Hydrochloride Salt (Stable) B->C Protonation D Ion Chromatography (Cl⁻ vs Br⁻) C->D Stoichiometry E NMR Spectroscopy (N-Protonation) C->E Structure

Fig 1: Stabilization of the free base via HCl salt formation and analytical validation workflow.

Comparative Analysis of Analytical Methodologies

A multi-modal approach is required because no single technique can simultaneously prove structural protonation and counterion stoichiometry while differentiating against degradation products. As highlighted in[2], relying solely on elemental analysis is insufficient for this specific molecule due to the presence of covalently bound bromine.

Analytical MethodPrimary ObjectiveSpecificity (

vs

)
Sample ConsumptionThroughput
Ion Chromatography (IC) Chloride QuantificationExcellent (Baseline separation)Low (<5 mg)Medium (15-30 min/run)
NMR Spectroscopy (

,

)
Confirmation of ProtonationN/A (Focuses on C/N/H framework)Medium (10-20 mg)High (5-10 min/run)
Potentiometric Titration Total Halide QuantificationModerate (Differentiates via

)
High (50-100 mg)High (5 min/run)
Elemental Analysis (EA) Empirical Formula ValidationPoor (Measures total Halogen)Low (1-2 mg)Low (Requires specialized core)

Orthogonal Validation Protocols

Ion Chromatography (IC) with Suppressed Conductivity

The Quantitative Gold Standard

Causality & Expertise: The primary risk in analyzing 2-Bromo-5-(bromomethyl)pyridine hydrochloride is the potential hydrolysis of the labile bromomethyl group, which releases free bromide (


) into the matrix. Traditional total-halogen assays cannot distinguish between the 

counterion and

degradation products. Ion chromatography (IC) chromatographically separates these anions, ensuring that the quantified chloride strictly represents the HCl counterion, a standard practice endorsed by [3] and [4].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the salt into a 100 mL volumetric flask. Dissolve in ultrapure water (UPW) to achieve a 100 µg/mL nominal concentration[3].

    • Self-Validation Step: Prepare the sample immediately before injection and strictly avoid heating the solution to prevent artificially inducing bromomethyl hydrolysis.

  • Chromatographic Setup: Utilize a high-capacity anion-exchange column (e.g., Metrosep A Supp 17 or Dionex IonPac) with a standard carbonate/bicarbonate eluent[3].

  • Suppression: Engage a chemical suppressor module to neutralize the eluent background conductivity, maximizing the signal-to-noise ratio for the halide peaks[4].

  • Quantification: Run a calibration curve for chloride (10-100 µg/mL). Chloride will elute significantly earlier than bromide, allowing for an unambiguous stoichiometric calculation of the HCl content[5].

Quantitative NMR Spectroscopy (qNMR)

The Structural Proof of Protonation

Causality & Expertise: While IC proves the presence of chloride, it does not confirm the site of protonation.


 and 

NMR are required to confirm the formation of the pyridinium cation. The formal positive charge on the protonated nitrogen withdraws electron density from the aromatic ring, causing a diagnostic downfield shift of the adjacent protons (H4 and H6) compared to the free base, a phenomenon well-documented in [6][7]. Furthermore, the

chemical shift undergoes a massive displacement upon protonation[8].

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 15 mg of the sample in anhydrous DMSO-

    
    .
    
    • Self-Validation Step: Strictly avoid protic solvents like

      
       or Methanol-
      
      
      
      . These solvents participate in rapid deuterium exchange with the
      
      
      proton, obliterating the very signal you are trying to observe[6].
  • 
     NMR Acquisition:  Acquire a standard 1D 
    
    
    
    spectrum at 298 K. Overlay the spectrum with a reference standard of the free base. Confirm the downfield shift (
    
    
    ppm) of the aromatic protons[7].
  • 
     HMBC Acquisition:  Utilize a 2D 
    
    
    
    HMBC experiment to indirectly observe the nitrogen chemical shift, confirming the transition from a basic pyridine nitrogen to a protonated pyridinium species[8].
Potentiometric Silver Nitrate Titration

The Rapid QC Screen

Causality & Expertise: For rapid batch-release testing where IC is unavailable, potentiometric titration offers a viable alternative. This protocol is designed as a self-validating system based on solubility products (


). Because Silver Bromide (

,

) is significantly less soluble than Silver Chloride (

,

), any free bromide resulting from sample degradation will precipitate first.

Step-by-Step Protocol:

  • Sample Dissolution: Dissolve ~50 mg of the sample in 50 mL of a 1:1 Ultrapure Water/Methanol mixture to ensure complete solubility of the organic framework.

  • Electrode Setup: Immerse a Silver/Silver Chloride (Ag/AgCl) reference electrode and a Silver ring indicator electrode into the solution.

  • Dynamic Titration: Titrate dynamically with standardized 0.1 M

    
     titrant using an autotitrator.
    
  • Endpoint Determination: Plot the first derivative of the potential (

    
    ).
    
    • Self-Validation Step: A pure salt will show a single sharp inflection point for chloride. If a smaller, earlier inflection point appears, it definitively flags free bromide contamination, indicating degradation of the bromomethyl group.

References

  • NMR study of proton transfer interactions in the system pyridine + HCl. AIP Publishing.[Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Warsaw University of Technology (pw.edu.pl).[Link]

  • Quality Control Methodologies for Pharmaceutical Counterions. LCGC International.[Link]

  • Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. ResearchGate.[Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center (DTIC).[Link]

  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. PubMed Central (PMC).[Link]

  • 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines. ResearchGate.[Link]

Sources

Safety Operating Guide

2-Bromo-5-(bromomethyl)pyridine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of highly reactive pharmaceutical intermediates requires moving beyond basic safety data sheets to understand the chemical causality behind the hazards. 2-Bromo-5-(bromomethyl)pyridine hydrochloride is a bifunctional hazard: it acts as a potent alkylating agent and a corrosive salt[1].

As your trusted partner in laboratory safety and chemical handling, we have developed this comprehensive, self-validating operational guide to ensure your drug development workflows remain safe, compliant, and environmentally responsible.

Mechanistic Causality of Hazards

To safely handle and dispose of this compound, researchers must understand why it is dangerous:

  • Electrophilic Alkylation: The bromomethyl (-CH₂Br) moiety is a primary alkyl halide situated adjacent to an electron-withdrawing pyridine ring. This electronic environment significantly increases the electrophilicity of the benzylic carbon, making it highly susceptible to rapid bimolecular nucleophilic substitution (Sₙ2)[2]. In a biological context, this translates to indiscriminate alkylation of nucleophilic residues in proteins and nucleic acids, causing severe mucosal irritation (acting as a potent lachrymator) and potential mutagenicity[2].

  • Corrosivity: The hydrochloride salt formulation renders the compound highly acidic. Exposure to ambient moisture or sweat induces the localized release of hydrochloric acid (HCl), exacerbating tissue damage and pressurizing sealed containers over time[1].

Operational Workflow for Disposal

The disposal pathway strictly depends on the state of the material. Do not apply reaction-quenching protocols to pure, unused reagents.

DisposalWorkflow Start 2-Bromo-5-(bromomethyl)pyridine Waste Generation Decision Waste Type? Start->Decision Pure Unused / Expired Reagent Decision->Pure Original Container Mixture Reaction Mixture / Residue Decision->Mixture Post-Reaction NoQuench Do NOT Quench in Bottle Keep Sealed Pure->NoQuench Quench Quench with Nucleophile (e.g., Ethanolamine / Thiosulfate) Mixture->Quench LabelPure Label as Hazardous Waste (Toxic/Corrosive) NoQuench->LabelPure Verify Verify Quenching (TLC / LC-MS) Quench->Verify LabelMix Transfer to Halogenated Organic Waste Stream Verify->LabelMix EHS EHS Waste Pickup & Disposal LabelPure->EHS LabelMix->EHS

Figure 1: Decision matrix and operational workflow for the safe disposal of 2-Bromo-5-(bromomethyl)pyridine waste.

Step-by-Step Quenching and Disposal Protocols

Protocol A: Active Quenching of Reaction Mixtures

Causality: Unreacted alkylating agents cannot be passively discarded. They must be intentionally destroyed via a sacrificial nucleophile to prevent downstream reactions, gas generation, or exposure risks in waste carboys[3]. Self-Validating System: This protocol relies on empirical verification rather than assumed kinetic completion.

  • Thermal Control: Transfer the reaction vessel to a certified fume hood. Cool the mixture to 0–5 °C using an ice bath. Sₙ2 quenching reactions are exothermic and can cause uncontrolled solvent volatilization if unmanaged[4].

  • Nucleophilic Addition: Slowly add 2 to 5 molar equivalents of a quenching agent (e.g., 1M aqueous sodium thiosulfate, Na₂S₂O₃, or 10% v/v ethanolamine) dropwise over 10–15 minutes[4]. Thiosulfate rapidly converts the hazardous alkyl bromide into a non-volatile, water-soluble Bunte salt.

  • Biphasic Mass Transfer: Remove the ice bath. Because the reaction mixture is likely organic and the quench is aqueous, vigorous magnetic stirring for 1 to 2 hours is mandatory to overcome mass-transfer limitations at the solvent interface.

  • Empirical Verification (Critical): Spot the organic layer on a Thin Layer Chromatography (TLC) plate or analyze via LC-MS. The complete disappearance of the high-Rf starting material confirms successful chemical neutralization[4].

  • Waste Segregation: Transfer the fully quenched, biphasic mixture to a designated "Halogenated Organic Waste" container. Do not pour the aqueous layer down the drain, as it contains halogenated pyridine byproducts[5].

Protocol B: Disposal of Unused, Expired, or Degraded Reagent

Causality: Over time, moisture ingress causes the hydrochloride salt to degrade, releasing HCl gas and pressurizing the container.

  • Do Not Open or "Air-Quench": Never attempt to open an old or expired bottle to neutralize the contents. Piercing the septum or unscrewing the cap risks a pressurized release of lachrymatory gas directly into the breathing zone[3].

  • Secondary Containment: Place the intact, sealed original container into a shatter-proof secondary container or a heavy-duty, sealable plastic bag to prevent physical breakage during transit.

  • Compliance Labeling: Attach a standardized Hazardous Waste tag. Explicitly write the full chemical name: "2-Bromo-5-(bromomethyl)pyridine hydrochloride" (abbreviations or chemical formulas are legally invalid). Check the hazard boxes for "Toxic", "Corrosive", and "Halogenated"[5].

  • EHS Transfer: Store the container in your laboratory's Satellite Accumulation Area (SAA). EPA regulations require the removal of the container within 72 hours of it being designated as full or ready for disposal; request an immediate pickup from your Environmental Health and Safety (EHS) department[5].

Quantitative Data Summary

ParameterValue / ClassificationOperational Implication
CAS Number 101990-45-8Must be explicitly listed on all hazardous waste manifests[1].
Molecular Weight 250.92 g/mol (free base)Use to calculate stoichiometric equivalents for nucleophilic quenching.
Primary Hazard Classes Class 6.1 (Toxic), Class 8 (Corrosive)Requires segregated storage; incompatible with strong bases and oxidizers[1].
Waste Stream Category Halogenated Organic WasteMust not be mixed with non-halogenated solvents to prevent disposal penalty fees[5].
Quenching Half-Life Rapid (minutes) with excess nucleophileRequires >1 hour of vigorous stirring in biphasic systems to ensure 100% conversion[4].

References

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Disposal of Highly Reactive Reagents." UPenn EHRS Policies. Available at:[Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia Research. Available at:[Link]

  • Salunkhe, A. M., et al. "Catalytic Enantioselective Borane Reduction of Benzyl Oximes." Organic Syntheses, National Institutes of Health (PMC). Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.